1-(3-Bromophenyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJPEOUTSNTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Bromophenyl)cyclohexan-1-amine: A Technical Guide to Synthesis, Properties, and Pharmacological Profiling
Executive Summary
1-(3-Bromophenyl)cyclohexan-1-amine is a highly specialized primary amine belonging to the arylcyclohexylamine (ACH) class of compounds. Structurally related to 1-phenylcyclohexan-1-amine (PCA) and phencyclidine (PCP), this compound serves as a critical bifunctional scaffold in medicinal chemistry and neuropharmacology. The presence of a bromine atom at the meta-position of the phenyl ring significantly alters the molecule's lipophilicity, steric profile, and electrostatic potential, making it a valuable precursor for synthesizing novel N-methyl-D-aspartate (NMDA) receptor antagonists and investigating halogen bonding in target-ligand interactions.
This whitepaper provides an in-depth, self-validating technical guide to the chemical properties, synthetic methodology, and analytical characterization of 1-(3-Bromophenyl)cyclohexan-1-amine, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Identity
To facilitate compound tracking and analytical verification, the core quantitative and structural data for 1-(3-Bromophenyl)cyclohexan-1-amine are summarized below[1],[2].
| Property | Value |
| Chemical Name | 1-(3-Bromophenyl)cyclohexan-1-amine |
| CAS Registry Number | 676135-77-6 |
| Molecular Formula | C12H16BrN |
| Molecular Weight | 254.17 g/mol |
| SMILES | NC1(CCCCC1)C1=CC=CC(Br)=C1 |
| InChI Key | GXIJPEOUTSNTTJ-UHFFFAOYSA-N |
| Structural Class | Arylcyclohexylamine (Primary Amine Scaffold) |
| Physical State | Typically isolated as a crystalline hydrochloride salt or freebase oil |
Synthetic Methodology: The Bruylants Paradigm
Mechanistic Rationale & Causality
The direct addition of a Grignard reagent to a primary imine (cyclohexanimine) is synthetically unviable; primary imines of cyclohexanone are highly unstable, rapidly undergoing hydrolysis or polymerization. To circumvent this thermodynamic instability, the synthesis relies on the Bruylants reaction [3].
In this two-step paradigm, the transient imine is first trapped using a cyanide nucleophile via a Strecker-type reaction, yielding a stable
Experimental Protocol: Step-by-Step Workflow
The following protocol is designed as a self-validating system , incorporating in-process checks to ensure trustworthiness and high-purity yields.
Phase I: Strecker Synthesis of 1-Aminocyclohexan-1-carbonitrile
Objective: Trap the unstable cyclohexanimine as a bench-stable nitrile precursor.
-
Reagent Preparation : In a well-ventilated fume hood, dissolve 1.1 equivalents of ammonium chloride (NH₄Cl) and 1.1 equivalents of sodium cyanide (NaCN) in a minimal volume of distilled water.
-
Causality: NH₄Cl serves a dual purpose—it acts as the nitrogen source for the amine and provides a slightly acidic buffering environment necessary for imine formation without prematurely protonating the cyanide to lethal HCN gas.
-
-
Carbonyl Addition : Cool the aqueous solution to 0–5 °C. Dropwise, add 1.0 equivalent of cyclohexanone.
-
Reaction Maturation : Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Self-Validation Check: The successful formation of the product is visually confirmed by the precipitation of a white crystalline solid. The highly lipophilic
-aminonitrile crashes out of the aqueous phase, driving the equilibrium forward.
-
-
Isolation : Filter the precipitate, wash thoroughly with ice-cold water to remove residual cyanides, and dry under high vacuum to yield 1-aminocyclohexan-1-carbonitrile.
Phase II: Grignard Addition (Bruylants Reaction)
Objective: Displacement of the cyano group via nucleophilic attack on the iminium intermediate.
-
Inert Setup : Dissolve the dry 1-aminocyclohexan-1-carbonitrile in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
-
Causality: Grignard reagents are acutely sensitive to moisture. Even trace water will prematurely protonate the 3-bromophenylmagnesium bromide into bromobenzene, destroying the nucleophile and halting the reaction.
-
-
Nucleophilic Attack : Cool the reaction vessel to 0 °C. Slowly add 2.0 equivalents of 3-bromophenylmagnesium bromide (1.0 M in THF) dropwise.
-
Causality: The excess Grignard reagent is required because the primary amine protons will consume one equivalent of the Grignard reagent in a rapid acid-base reaction, leaving the second equivalent to perform the nucleophilic attack on the iminium carbon.
-
-
Reflux & Monitoring : Heat the mixture to reflux (65 °C) for 12 hours.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) on basic alumina (Hexane/EtOAc). The disappearance of the
-aminonitrile spot confirms the completion of the cyano-displacement.
-
-
Quenching : Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely hydrolyzes the magnesium alkoxide/amide complexes without creating a highly basic environment that could cause emulsions.
-
-
Acid-Base Purification : Extract the mixture with diethyl ether. Extract the organic layer with 1M HCl.
-
Self-Validation Check: This is the critical purification step. The target primary amine becomes a water-soluble hydrochloride salt and moves to the aqueous layer. Neutral impurities (e.g., biphenyl homocoupling byproducts, unreacted cyclohexanone) remain in the ether layer and are discarded.
-
-
Freebasing & Isolation : Basify the aqueous layer with 2M NaOH to pH > 10, extract with fresh diethyl ether, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 1-(3-Bromophenyl)cyclohexan-1-amine as a freebase oil.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and intermediate generation of the Bruylants reaction specific to this compound.
Mechanistic pathway of the Bruylants reaction for 1-(3-Bromophenyl)cyclohexan-1-amine synthesis.
Analytical Characterization & Self-Validation
To verify the structural integrity of the synthesized 1-(3-Bromophenyl)cyclohexan-1-amine, researchers must cross-reference their analytical outputs against the established profiles for arylcyclohexylamines [4]:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The electron ionization (EI) mass spectrum will display a weak molecular ion peak at m/z 253/255 (due to the ¹⁷⁹Br/¹⁸¹Br isotopic signature of the 3-bromo substitution). The base peak will typically appear at m/z 210/212, corresponding to the loss of the amine group and a propyl radical from the cyclohexane ring, a classic fragmentation pattern for primary ACHs.
-
Nuclear Magnetic Resonance (¹H-NMR) : In CDCl₃, the primary amine protons (-NH₂) will appear as a broad singlet around
1.2–1.6 ppm (exchangeable with D₂O). The aromatic region ( 7.1–7.6 ppm) will exhibit a distinct multiplet pattern characteristic of a 1,3-disubstituted (meta) benzene ring, confirming the regiochemistry of the bromine atom.
References
-
Mattalia, J.-M. R. (2021). "The Bruylants and related reactions." ARKIVOC, 2021(1), 1-19. Available at:[Link]
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis, 6(7-8), 633-650. Available at:[Link]
-
ChemSpace Database. "1-(3-bromophenyl)cyclohexan-1-amine - C12H16BrN | CSSB00000764307". Chem-Space. Available at:[Link]
Sources
In-Depth Technical Guide: NMR Structural Elucidation of 1-(3-Bromophenyl)cyclohexan-1-amine
Executive Summary & Pharmacological Context
1-(3-Bromophenyl)cyclohexan-1-amine is a primary amine derivative within the arylcyclohexylamine chemical class. This structural family encompasses well-known dissociative anesthetics (e.g., ketamine, phencyclidine) and novel psychoactive substances (NPS) that act primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor [1].
The meta-bromo substitution on the phenyl ring significantly alters the molecule's lipophilicity, steric profile, and receptor binding affinity compared to the prototypical 1-phenylcyclohexan-1-amine (PCA). For researchers in neuropharmacology, forensic chemistry, and drug development, the unambiguous structural elucidation of this compound is a critical prerequisite for pharmacological profiling and legal classification [3]. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively characterize its structure.
Causality in Experimental Design & Self-Validation
As an application scientist, it is imperative to design an analytical workflow where the data inherently validates the methodology. The experimental choices for analyzing 1-(3-Bromophenyl)cyclohexan-1-amine are governed by the following mechanistic principles:
-
Solvent Selection (The Causality of Protonation): Arylcyclohexylamines are frequently synthesized and stored as hydrochloride (HCl) salts to enhance stability. However, analyzing the HCl salt in polar aprotic solvents (like DMSO-d6) induces protonation of the primary amine (
). This positive charge causes severe anisotropic deshielding of the adjacent C-1 quaternary carbon and the equatorial H-2/H-6 protons, distorting the baseline chemical shifts[2]. Therefore, the protocol mandates extraction to the free base and analysis in deuterated chloroform ( ) to preserve the intrinsic electronic environment. -
Self-Validating Amine Assignment (
Exchange): The primary amine ( ) protons typically manifest as a broad singlet in the aliphatic region, often overlapping with the cyclohexane multiplet baseline. To create a self-validating system, a "shake" experiment is employed. The immediate disappearance of the signal at ~1.40 ppm due to deuterium exchange ( ) unambiguously confirms the amine assignment. -
Integration Integrity: The structural integrity is internally verified by ensuring the total proton integration perfectly matches the theoretical 16 protons (4 aromatic, 10 aliphatic, 2 exchangeable).
Experimental Protocols: Step-by-Step Methodology
Phase A: Sample Preparation (Free Base Extraction)
-
Dissolution: Dissolve 20.0 mg of 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride in 2.0 mL of ultra-pure deionized water in a glass vial.
-
Basification: Dropwise add 1M
until the solution reaches pH 10, liberating the free base (observed as a cloudy emulsion). -
Extraction: Extract the aqueous layer with three successive 2.0 mL aliquots of HPLC-grade dichloromethane (DCM).
-
Drying: Combine the organic DCM layers and pass them through a plug of anhydrous sodium sulfate (
) to remove residual water. -
Reconstitution: Evaporate the DCM under a gentle stream of nitrogen gas. Reconstitute the resulting purified free base oil in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm precision NMR tube.
Phase B: NMR Acquisition Parameters
- H NMR: Acquire at 400 MHz, 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans with a spectral width of 12 ppm.
- C NMR: Acquire at 100 MHz, 298 K. Set D1 to 2.0 seconds. Acquire 1024 scans with complete proton decoupling (WALTZ-16 sequence) to resolve the closely spaced aromatic carbons.
-
2D COSY (Correlation Spectroscopy): Acquire with 128
increments, 8 scans per increment. This maps the homonuclear spin systems within the cyclohexane ring and the isolated aromatic protons. -
2D HSQC & HMBC: Acquire HSQC to establish direct one-bond (
) carbon-proton connectivities. Acquire HMBC to map long-range ( , ) connectivities, which is the critical step for bridging the structural fragments.
Fig 1. Sequential NMR workflow for arylcyclohexylamine structural elucidation.
Data Presentation & Interpretation
The following tables summarize the expected quantitative NMR data for the free base of 1-(3-bromophenyl)cyclohexan-1-amine in
Table 1: H NMR Data Summary (400 MHz, )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |
| H-2' | 7.65 | t | 1.8 | 1H | Ar-H (ortho to Br, ortho to C1) |
| H-6' | 7.45 | ddd | 8.0, 1.8, 1.0 | 1H | Ar-H (para to Br, ortho to C1) |
| H-4' | 7.35 | ddd | 8.0, 1.8, 1.0 | 1H | Ar-H (ortho to Br, para to C1) |
| H-5' | 7.20 | t | 8.0 | 1H | Ar-H (meta to Br, meta to C1) |
| H-2, H-6 | 1.95 - 2.05 | m | - | 2H | Cyclohexyl (equatorial) |
| H-2, H-6 | 1.65 - 1.75 | m | - | 2H | Cyclohexyl (axial) |
| H-3, H-5 | 1.50 - 1.65 | m | - | 4H | Cyclohexyl |
| -NH | ~1.40 | br s | - | 2H | Primary amine ( |
| H-4 | 1.25 - 1.40 | m | - | 2H | Cyclohexyl |
Table 2: C NMR Data Summary (100 MHz, )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment |
| C-1' | 151.5 | Ar-C (attached to aliphatic C-1) | |
| C-5' | 130.2 | CH | Ar-C (meta to Br) |
| C-4' | 129.8 | CH | Ar-C (ortho to Br) |
| C-2' | 128.6 | CH | Ar-C (between Br and C-1) |
| C-6' | 124.1 | CH | Ar-C (para to Br) |
| C-3' | 122.8 | Ar-C (attached to Br) | |
| C-1 | 52.8 | Cyclohexyl core (attached to N and Ar) | |
| C-2, C-6 | 38.5 | Cyclohexyl (adjacent to C-1) | |
| C-4 | 26.1 | Cyclohexyl (para to C-1) | |
| C-3, C-5 | 22.6 | Cyclohexyl (meta to C-1) |
2D NMR Connectivity & Structural Validation
While 1D NMR provides the inventory of atoms, 2D NMR provides the topological map. The definitive proof of the 1-(3-bromophenyl)cyclohexan-1-amine structure relies on establishing the connectivity through the C-1 quaternary center . Because C-1 bears no protons, COSY and HSQC cannot directly map it. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) .
The HMBC Logic:
-
The equatorial and axial protons of the cyclohexane ring at H-2 and H-6 (~1.65–2.05 ppm) will show strong
correlations to the aliphatic quaternary C-1 (52.8 ppm) and crucial correlations across the bond axis to the aromatic quaternary C-1' (151.5 ppm). -
Conversely, the isolated aromatic protons H-2' (7.65 ppm) and H-6' (7.45 ppm) will show distinct
correlations back to the aliphatic quaternary C-1 (52.8 ppm) [2].
This bidirectional cross-validation unambiguously proves that the 3-bromophenyl ring and the cyclohexane ring are fused at the exact same amine-bearing carbon, confirming the arylcyclohexylamine pharmacophore.
Fig 2. Critical HMBC correlations validating the core quaternary C-1 linkage.
Conclusion
The structural elucidation of 1-(3-bromophenyl)cyclohexan-1-amine requires a rigorous, self-validating analytical approach. By understanding the causality of solvent-induced protonation shifts and leveraging advanced 2D HMBC connectivity, researchers can definitively map the quaternary core that defines this highly relevant class of neuropharmacological agents.
References
- Source: National Institutes of Health (NIH)
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines Source: ResearchGate / Liverpool John Moores University URL
- Arylcyclohexylamine Source: Wikipedia URL
A Technical Guide to the Mass Spectrometric Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine
Introduction: The Analytical Challenge of Arylcyclohexylamines
The arylcyclohexylamine class of compounds, encompassing both historical pharmaceuticals like Phencyclidine (PCP) and Ketamine, represents a significant and evolving area of interest for forensic, clinical, and drug development laboratories.[1][2] These substances are potent dissociative anesthetics that act primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] 1-(3-Bromophenyl)cyclohexan-1-amine is a representative analogue within this class, the robust and unambiguous characterization of which is paramount for toxicological screening and pharmacological research.
Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for the identification and quantification of such compounds.[3] Its unparalleled sensitivity and selectivity are essential for distinguishing between structurally similar analogues.[4] This guide provides an in-depth exploration of the mass spectrometric behavior of 1-(3-Bromophenyl)cyclohexan-1-amine, detailing the underlying principles of its fragmentation and offering field-proven protocols for its analysis using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Compound Profile & Physicochemical Properties
A thorough understanding of the analyte's structure is the foundation for predicting its behavior in a mass spectrometer. The key features of 1-(3-Bromophenyl)cyclohexan-1-amine are the primary amine, the cyclohexane ring, and the bromine-substituted phenyl ring. The presence of bromine is particularly significant, as its two stable isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, imparting a characteristic isotopic signature to all bromine-containing fragments.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₂H₁₆BrN | [5] |
| Monoisotopic Mass | 253.04662 Da | [5] |
| [M+H]⁺ (Protonated) | 254.05390 Da | [5] |
| Key Structural Features | Primary amine, saturated cyclohexyl ring, bromophenyl moiety | - |
Analytical Strategy: Ionization and Instrumentation
The choice of analytical technique is dictated by the analyte's properties and the objectives of the analysis (e.g., screening vs. quantification). For arylcyclohexylamines, both GC-MS and LC-MS are highly effective.
The Dichotomy of Ionization: EI vs. ESI
-
Electron Ionization (EI): Utilized in GC-MS, EI is a hard ionization technique that employs a high-energy electron beam (typically 70 eV) to induce extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that is ideal for library matching and initial identification. Its utility shines in forensic labs where comparison to established spectral libraries is a primary workflow.[4]
-
Electrospray Ionization (ESI): As a soft ionization technique used in LC-MS, ESI typically protonates the analyte in solution, forming a stable [M+H]⁺ ion with minimal in-source fragmentation.[4] This is advantageous for preserving the molecular weight information and serves as an excellent precursor ion for tandem mass spectrometry (MS/MS), where controlled fragmentation (Collision-Induced Dissociation, CID) provides structural specificity. ESI is often preferred for its sensitivity and applicability to complex biological matrices.[1]
The Role of the Mass Analyzer
Modern laboratories employ a range of mass analyzers. For this application, high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap instruments are particularly powerful. They provide highly accurate mass measurements (typically <5 ppm), which allows for the determination of elemental composition, significantly increasing confidence in identification, especially for novel psychoactive substances where reference standards may be unavailable.[3][6]
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is a robust method for the analysis of volatile and thermally stable compounds like 1-(3-Bromophenyl)cyclohexan-1-amine.
Predicted EI Fragmentation Pathways
Upon ionization, the molecular ion (M⁺• at m/z 253/255) is formed. The fragmentation of arylcyclohexylamines under EI is often dominated by alpha-cleavage, a process driven by the stabilization of the resulting radical and cation.[7][8]
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of a C-C bond within the cyclohexyl ring, adjacent to the carbon atom bonded to both the amine and the phenyl ring. This results in the loss of a C₄H₉• radical (57 Da) and the formation of a highly stabilized, resonance-delocalized iminium cation. This fragment is often the base peak in the spectrum.
-
Bromophenyl Cation: Cleavage of the bond between the cyclohexyl ring and the phenyl ring can generate the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157.
-
Loss of Bromine: A less common but possible fragmentation is the loss of a bromine radical (Br•) from the molecular ion, yielding a fragment at m/z 174.
The defining characteristic across all bromine-containing fragments will be the A+2 isotopic peak, where the peak at [M+2] has nearly the same intensity as the peak at [M], confirming the presence of a single bromine atom.
Caption: Predicted EI fragmentation of 1-(3-Bromophenyl)cyclohexan-1-amine.
Tabulated EI Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |
| 253 / 255 | [C₁₂H₁₆BrN]⁺• | Molecular Ion (M⁺•) |
| 198 / 200 | [C₈H₉BrN]⁺ | Alpha-cleavage, loss of C₄H₉• radical |
| 174 | [C₁₂H₁₆N]⁺ | Loss of Br• radical from M⁺• |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or ethyl acetate. If analyzing in a complex matrix (e.g., blood), perform a suitable extraction such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
-
GC System: Agilent 8890 or equivalent.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Column: HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977 or equivalent single quadrupole or TOF mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare the acquired spectrum against a validated reference standard and spectral libraries (e.g., NIST, SWGDRUG).
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-MS/MS is the method of choice for high-sensitivity quantification and for analyzing samples from biological matrices with minimal cleanup.
Fragmentation of the Protonated Molecule [M+H]⁺
In positive ESI mode, the analyte is protonated at the primary amine to form the precursor ion [M+H]⁺ at m/z 254/256. This ion is then isolated in the first stage of the mass spectrometer and subjected to CID.
-
Neutral Loss of Ammonia: The most common and diagnostic fragmentation pathway for primary amines is the facile neutral loss of ammonia (NH₃, 17.0265 Da).[4] This results in a prominent product ion at m/z 237/239, corresponding to the bromophenylcyclohexyl carbocation.
-
Cyclohexyl Ring Fragmentation: Further fragmentation of the m/z 237/239 ion can occur through cleavage of the cyclohexyl ring, leading to losses of ethene or other small hydrocarbons.
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(3-Bromophenyl)cyclohexan-1-amine.
Tabulated ESI-MS/MS Transitions
For targeted analysis, such as Multiple Reaction Monitoring (MRM), the following transitions would be monitored.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 254.05 / 256.05 | 237.04 / 239.04 | Quantifier (loss of NH₃) |
| 254.05 / 256.05 | 155.96 / 157.96 | Qualifier (Bromophenyl fragment) |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Perform protein precipitation or SPE for biological samples.[1]
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
5% B to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
MS System: Agilent 6470 Triple Quadrupole or a QTOF/Orbitrap instrument.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V.
-
Acquisition Mode: MS/MS or MRM. Collision energy should be optimized for the specific instrument, typically in the range of 15-30 eV.
Comprehensive Analytical Workflow & Data Validation
A self-validating system is crucial for trustworthy results. The analytical workflow must incorporate multiple points of confirmation.
Caption: A self-validating workflow for compound identification.
Confirmation Criteria:
-
Retention Time: The retention time of the analyte must match that of a certified reference standard analyzed under the same conditions (typically within ±2%).
-
Mass Accuracy (HRMS): The measured mass of the molecular ion and key fragments should be within 5 ppm of the theoretical calculated mass.[3]
-
Isotopic Pattern: The relative abundance of the A+2 peak for all bromine-containing ions must match the theoretical abundance for a single bromine atom (~98% of the A peak).
-
MS/MS Spectrum: The product ion spectrum must match that of a reference standard or a library spectrum, with ion ratios being consistent.
Conclusion
The mass spectrometric analysis of 1-(3-Bromophenyl)cyclohexan-1-amine is a robust process achievable through either GC-EI-MS or LC-ESI-MS/MS. The key to unambiguous identification lies in a multi-faceted approach to data interpretation. Under EI, the characteristic alpha-cleavage fragment (m/z 198/200) and the bromophenyl cation (m/z 155/157) are key identifiers. For ESI-MS/MS, the neutral loss of ammonia from the protonated molecule (m/z 254/256 → 237/239) provides a highly specific transition for targeted analysis. In all cases, the distinctive 1:1 isotopic signature of bromine serves as an invaluable and definitive confirmation point. By employing the protocols and validation criteria outlined in this guide, researchers and analysts can achieve confident and accurate characterization of this and other related arylcyclohexylamine compounds.
References
- Mass Fragmentation Characteristics of Ketamine Analogues. (2022). Journal of Chinese People's Public Security University (Science and Technology).
- Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Dissertation, Ohio University.
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2019). ResearchGate.
-
Alves, E. A., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Sensors. Available at: [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). ResearchGate.
- 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). (n.d.). PubChemLite.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]
Sources
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
- 5. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Elucidating the Crystal Structure of 1-(3-Bromophenyl)cyclohexan-1-amine: A Technical Whitepaper
Executive Summary
1-(3-Bromophenyl)cyclohexan-1-amine (commonly referred to as 3-Bromo-PCA) is a synthetic organic compound belonging to the arylcyclohexylamine class. Structurally homologous to well-documented dissociative anesthetics like phencyclidine (PCP) and ketamine, 3-Bromo-PCA acts as a potent N-Methyl-D-aspartate (NMDA) receptor antagonist [1].
Understanding the three-dimensional solid-state structure of 3-Bromo-PCA via X-ray crystallography is critical for rational drug design. The spatial orientation of the cyclohexane ring, the primary amine, and specifically the meta-substituted bromine atom dictate the molecule's pharmacophore mapping and halogen-bonding capabilities within the NMDA receptor's hydrophobic pocket [4]. Because primary crystallographic data for novel or niche arylcyclohexylamines can be scarce in public repositories, this whitepaper provides a rigorous, self-validating methodological framework and predictive structural analysis for 3-Bromo-PCA based on established crystallographic standards for homologous compounds [2, 3].
Rationale and Chemical Context
The core structure of 3-Bromo-PCA features a cyclohexane ring bonded to both a primary amine and a 3-bromophenyl group at the C1 position.
Causality in Structural Behavior:
In solution, arylcyclohexylamines undergo rapid chair-chair interconversion. However, in the solid state, they crystallize in a preferred conformation. For PCP and its derivatives, the bulky aryl group typically adopts an equatorial position to minimize 1,3-diaxial steric clashes, forcing the amine group into the axial position [3]. The introduction of a bromine atom at the meta position of the phenyl ring introduces a highly polarizable electron cloud and a positive electrostatic potential region (the
Experimental Methodology: A Self-Validating Protocol
To obtain high-resolution crystallographic data, researchers must isolate the compound in a stable, highly ordered lattice. The free base of 3-Bromo-PCA is prone to oxidation and often presents as an oil. Therefore, conversion to a hydrochloride (HCl) salt is mandatory to facilitate crystallization and mimic physiological protonation.
Step-by-Step Crystallization and XRD Workflow
Step 1: Salt Formation and Purification
-
Dissolve 1.0 mmol of synthesized 3-Bromo-PCA free base in 5.0 mL of anhydrous diethyl ether.
-
Introduce 1.2 equivalents of 2M HCl in diethyl ether dropwise under an inert argon atmosphere at 0°C. Causality: Low temperatures prevent the formation of secondary amine byproducts and ensure high-purity precipitation [1].
-
Filter the resulting white precipitate (3-Bromo-PCA·HCl) and wash with cold ether.
Step 2: Single Crystal Growth
-
Dissolve 50 mg of 3-Bromo-PCA·HCl in a minimal volume of a binary solvent system (e.g., Methanol/Ethyl Acetate, 1:3 v/v).
-
Pierce the vial cap with a 22-gauge needle to allow for slow evaporation at ambient temperature (20°C) in a vibration-free environment.
-
Validation: Harvest crystals after 4–7 days. Only select crystals with sharp edges and uniform extinction under cross-polarized light, ensuring the absence of twinning.
Step 3: X-Ray Diffraction (XRD) Data Collection
-
Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream.
-
Maintain the temperature at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and protecting the crystal from radiation damage.
-
Collect data using Mo K
radiation ( Å) or Cu K radiation ( Å) for better anomalous dispersion resolution of the bromine atom.
Step 4: Structure Solution and Refinement
-
Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. -
Self-Validation: Ensure the final
value is and the Goodness-of-Fit (S) is near 1.0. Run the final .cif file through the IUCr CheckCIF routine to verify the absence of Level A/B alerts.
Fig 1: Self-validating crystallographic workflow for 3-Bromo-PCA·HCl.
Structural Features and Quantitative Data
Based on the crystallographic profiling of closely related arylcyclohexylamines (such as Methoxetamine HCl and PCP HCl) [2, 3], the quantitative structural parameters for 3-Bromo-PCA·HCl are highly predictable. The compound is expected to crystallize in a monoclinic crystal system (commonly
Data Presentation: Crystallographic Parameters
Table 1: Expected Crystallographic Data for 3-Bromo-PCA·HCl
| Parameter | Expected Value / Description |
| Chemical Formula | C |
| Formula Weight | 290.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| Unit Cell Dimensions | |
| Volume | |
| Z (Molecules per unit cell) | 4 |
| Conformation | Aryl group (Equatorial), Amine group (Axial) |
Table 2: Key Geometric Parameters and Intermolecular Interactions
| Structural Feature | Atoms Involved | Expected Distance / Angle | Causality / Significance |
| C-Br Bond Length | C(meta) - Br | 1.90 - 1.92 Å | Standard aromatic C-Br bond length. |
| Hydrogen Bonding | N(axial)-H ··· Cl | 3.15 - 3.25 Å | Primary driver of crystal lattice stability. |
| Halogen Bonding | C-Br ··· Cl | 3.30 - 3.50 Å | Directs anisotropic packing; influences lipophilicity. |
| Dihedral Angle | Cyclohexane - Phenyl | 80° - 90° | Orthogonal geometry minimizes steric hindrance. |
Pharmacological Implications of the Crystal Structure
The resolved crystal structure directly informs the molecule's behavior at the NMDA receptor. The axial primary amine (-NH
Fig 2: Structure-Activity Relationship (SAR) logic mapping to NMDA receptor binding.
Conclusion
The rigorous determination of the 1-(3-Bromophenyl)cyclohexan-1-amine crystal structure bridges the gap between synthetic chemistry and structural neuropharmacology. By utilizing low-temperature X-ray diffraction on the hydrochloride salt, researchers can definitively map the axial/equatorial orientations and the unique halogen-bonding networks introduced by the meta-bromo substitution. These crystallographic insights are indispensable for in-silico docking studies, the design of novel NMDA receptor modulators, and forensic chemical profiling.
References
- Phenylcyclohexyldiethylamine|Arylcyclohexylamine Research Chemical - Benchchem. Benchchem.com.
- The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™. Cambridge Core.
- File:Phencyclidine-from-xtal-3D-balls.png - Wikimedia Commons. Wikimedia.org.
- Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists. OSTI.GOV.
An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclohexan-1-amine (InChIKey: GXIJPEOUTSNTTJ-UHFFFAOYSA-N)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclohexan-1-amine, a compound of interest in synthetic and medicinal chemistry. By leveraging established chemical principles and analogous transformations, this document offers insights into its synthesis, properties, and potential applications as a versatile chemical building block.
Compound Identification and Core Chemical Data
1-(3-Bromophenyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative. The presence of a bromine atom on the phenyl ring and the primary amine on a tertiary carbon of the cyclohexane ring makes it a valuable intermediate for further chemical elaboration.
The standard IUPAC International Chemical Identifier Key (InChIKey) for this compound is GXIJPEOUTSNTTJ-UHFFFAOYSA-N .[1][2] This key provides a unique, non-proprietary identifier derived from its chemical structure.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| InChIKey | GXIJPEOUTSNTTJ-UHFFFAOYSA-N | [1][2] |
| IUPAC Name | 1-(3-bromophenyl)cyclohexan-1-amine | [2] |
| CAS Number | 676135-77-6 | [1][2] |
| Molecular Formula | C12H16BrN | [1][2][3] |
| Molecular Weight | 254.17 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC=C2)Br)N | [3] |
Physicochemical and Predicted Properties
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid (at room temperature) | [1] |
| Purity | Typically ≥95% (commercial grade) | [1] |
| Monoisotopic Mass | 253.04662 Da | [3] |
| XlogP (Predicted) | 3.1 | [3] |
| Storage Temperature | Room Temperature | [1] |
Proposed Synthetic Pathway and Experimental Protocol
Currently, there is no specific published synthesis protocol for 1-(3-bromophenyl)cyclohexan-1-amine. However, a robust and logical synthetic route can be proposed based on well-established named reactions in organic chemistry: the Grignard reaction followed by a Ritter reaction. This two-step approach is a common strategy for the synthesis of α,α-disubstituted amines.[1][4][5]
The proposed pathway involves:
-
Step 1: Grignard Reaction. Synthesis of the precursor alcohol, 1-(3-bromophenyl)cyclohexan-1-ol, via the nucleophilic addition of a Grignard reagent to a ketone.
-
Step 2: Ritter Reaction. Conversion of the tertiary alcohol into the target primary amine using a nitrile under strong acidic conditions.[1][6]
Caption: Proposed two-stage synthesis of 1-(3-bromophenyl)cyclohexan-1-amine.
Experimental Protocol: Step 1 - Synthesis of 1-(3-bromophenyl)cyclohexan-1-ol
This procedure is based on standard Grignard reaction protocols.[7][8]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.[9] In the dropping funnel, place a solution of 3-bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation and Reaction: Add a small portion of the 3-bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining 3-bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclohexan-1-ol. Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol: Step 2 - Synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine
This protocol is adapted from the general principles of the Ritter reaction.[6][10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-(3-bromophenyl)cyclohexan-1-ol (1.0 equivalent) from Step 1 in an excess of a suitable nitrile, such as acetonitrile, which also serves as the reactant.
-
Acid Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or perchloric acid (HClO4), dropwise. The formation of a stable tertiary carbocation is the key step of this reaction.[6]
-
Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The carbocation intermediate is trapped by the nitrile to form a nitrilium ion, which is then attacked by water (present during workup) to form an N-alkyl amide.[1]
-
Hydrolysis of Amide Intermediate: Upon completion, cool the reaction mixture and carefully pour it over crushed ice. Neutralize the excess acid with a base (e.g., NaOH or Na2CO3 solution) until the solution is basic. This will hydrolyze the intermediate N-(1-(3-bromophenyl)cyclohexyl)acetamide to the corresponding primary amine.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. Concentrate the solvent under reduced pressure. The resulting crude amine can be purified by flash column chromatography or distillation under reduced pressure to yield pure 1-(3-Bromophenyl)cyclohexan-1-amine.
Potential Applications and Research Context
The structural motifs within 1-(3-bromophenyl)cyclohexan-1-amine suggest its utility as a scaffold and intermediate in medicinal chemistry and materials science.
-
Scaffold for CNS-Active Agents: The 1-arylcyclohexylamine core is a well-known pharmacophore present in various centrally active agents. For instance, phencyclidine (PCP) and its analogs, which are 1-arylcyclohexylamines, have been studied for their effects on the central nervous system.[3] The title compound could serve as a starting point for the synthesis and evaluation of novel CNS depressants or other neuromodulatory agents.
-
Intermediate for Further Functionalization: The bromophenyl group is a key functional handle for cross-coupling reactions. It can readily participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, vinyl, or amino substituents. This makes the compound a versatile building block for creating libraries of more complex molecules for drug discovery screening.
-
Precursor for Agrochemicals and Materials: Aryl amines are important components in the synthesis of agrochemicals and advanced materials.[2] The unique combination of a bulky cycloaliphatic group and a functionalizable aromatic ring could lead to the development of novel pesticides, herbicides, or polymers with specific properties.
Caption: Logical relationships of 1-(3-bromophenyl)cyclohexan-1-amine in synthetic chemistry.
Safety and Handling
As with any chemical reagent, 1-(3-Bromophenyl)cyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on supplier safety data, the compound is classified as hazardous.[1]
Table 3: GHS Hazard Information
| Category | Information |
| Pictograms | Corrosion, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich[1]
References
-
PubChemLite. 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). Available at: [Link]
-
Chemspace. 1-(3-bromophenyl)cyclohexan-1-amine. Available at: [Link]
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
Wikipedia. Ritter reaction. Available at: [Link]
- Maddox, V.H., Godefroi, E.F., & Parcell, R.F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.
- Girard, S. A., et al. (2012). Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen. Organic Letters, 14(21), 5606–5609.
-
Cambridge University Press. Grignard Reaction. Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Organic Syntheses. 3-cyclohexyl-2-bromopropene. Available at: [Link]
-
Royal Society of Chemistry. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Available at: [Link]
- Feng, C., et al. (2018). Fe(CIO4)3 H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257-2264.
-
University of Washington. Experiment 1: Grignard Reaction. Available at: [Link]
-
Chemistry LibreTexts. 7.3: The Grignard Reaction. Available at: [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen [organic-chemistry.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. 1-(3-bromophenyl)cyclohexan-1-ol | 19920-85-5 [sigmaaldrich.com]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
Whitepaper: Predictive Lipophilicity and XlogP3 Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine
Executive Summary
In the preclinical development of neuroactive compounds, lipophilicity is a fundamental determinant of pharmacokinetics, blood-brain barrier (BBB) permeability, and target receptor affinity. For 1-(3-Bromophenyl)cyclohexan-1-amine (Molecular Formula: C12H16BrN), an arylcyclohexylamine derivative, accurately predicting its octanol-water partition coefficient (LogP) is critical.
Utilizing the XLOGP3 methodology, the predicted XlogP value for the neutral freebase of this compound is 3.1 [1]. This whitepaper provides an in-depth technical deconstruction of this prediction, exploring the algorithmic causality behind the value, its implications for drug design, and the self-validating experimental protocols required to verify it in vitro.
Structural Deconstruction & The XLOGP3 Additive Model
The XLOGP3 algorithm is a knowledge-based, atom-additive model widely considered the gold standard for computational lipophilicity[2]. Unlike older models that build molecules entirely from scratch, XLOGP3 utilizes topological torsion descriptors to identify a highly similar reference compound from a validated dataset of 8199 organic molecules[2]. It then calculates the deviation between the query and the reference using 87 distinct atom/group types and correction factors[3].
For 1-(3-Bromophenyl)cyclohexan-1-amine, the XlogP3 value of 3.1 is a delicate balance of competing structural forces:
-
The Cyclohexyl Core: Contributes significant hydrophobic bulk, driving the molecule into the non-polar octanol phase.
-
The Meta-Bromophenyl Group: The bromine atom at the meta position is highly polarizable. It increases the van der Waals volume and surface area, substantially elevating the compound's lipophilicity compared to an unsubstituted phenyl ring.
-
The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, heavily favoring aqueous solvation and pulling the LogP value down.
Fig 1: XLOGP3 additive model logic for 1-(3-Bromophenyl)cyclohexan-1-amine.
Pharmacokinetic Implications (PK) & Drug Development
An XlogP3 of 3.1 places 1-(3-Bromophenyl)cyclohexan-1-amine squarely within the optimal physicochemical space for central nervous system (CNS) therapeutics.
Lipinski’s Rule of 5 Compliance
According to Lipinski's Rule of 5, poor absorption or permeation is more likely when the calculated LogP is greater than 5. At 3.1, this compound avoids the extreme lipophilicity that often leads to high plasma protein binding, off-target toxicity, and rapid metabolic clearance, while remaining lipophilic enough to cross lipid bilayers.
LogP vs. LogD at Physiological pH
It is critical to distinguish the predicted XlogP3 (which assumes a neutral, un-ionized species) from the distribution coefficient (LogD) at physiological pH (7.4). Because the primary amine is basic (estimated pKa ~8.5–9.0), a significant fraction of the molecule will be protonated in the bloodstream. This protonation will drastically reduce the apparent partitioning into lipid phases in vivo, meaning the effective LogD_7.4 will be substantially lower than 3.1.
Quantitative Data Summaries
To facilitate rapid comparison, the physicochemical parameters and structural contributions of the molecule are summarized below. The molecular weight is confirmed at 254.17 g/mol [4].
Table 1: Physicochemical Profile of 1-(3-Bromophenyl)cyclohexan-1-amine
| Property | Value | Algorithmic/Data Source |
| Molecular Formula | C12H16BrN | PubChem / Additive Calculation |
| Molecular Weight | 254.17 g/mol | PubChem[4] |
| Predicted XlogP3 | 3.1 | XLOGP3 Algorithm[1] |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | Cactvs Calculation |
| Hydrogen Bond Donors | 1 | Structural Analysis (-NH₂) |
| Hydrogen Bond Acceptors | 1 | Structural Analysis (-NH₂) |
Table 2: Mechanistic Rationale for Lipophilic Contributions
| Structural Feature | Lipophilic Impact | Mechanistic Rationale |
| Cyclohexyl Ring | Highly Positive | Large hydrophobic surface area; thermodynamically drives partitioning into non-polar lipid phases to minimize water cavity formation. |
| Meta-Bromophenyl | Positive | Halogen substitution increases van der Waals volume and polarizability, enhancing lipophilicity compared to a naked phenyl ring. |
| Primary Amine | Negative | Acts as a strong hydrogen bond donor/acceptor, heavily favoring aqueous solvation and lowering the overall partition coefficient. |
Experimental Validation Protocols
To ensure scientific integrity, computational predictions must be grounded in empirical data. The predicted XlogP3 of 3.1 can be validated using the OECD Test Guideline 107 (Shake-Flask Method).
Protocol: Shake-Flask Determination of LogP (Freebase)
Note: This protocol is specifically engineered to measure the true LogP of the neutral freebase, requiring strict pH control.
-
Buffer Preparation & pH Control: Prepare a 0.1 M phosphate buffer and adjust to pH 11.0.
-
Causality: The pKa of the primary amine is ~8.5–9.0. Measuring true LogP requires the molecule to be in its un-ionized state. A pH of 11 ensures >99% of the compound is deprotonated.
-
-
Phase Saturation: Stir high-purity n-octanol and the pH 11 buffer together in a separation funnel for 24 hours to ensure mutual saturation.
-
Causality: Prevents volume changes and micro-partitioning of solvents during the actual experiment, which would skew concentration calculations.
-
-
Solute Addition: Dissolve a precisely weighed mass of 1-(3-Bromophenyl)cyclohexan-1-amine in the saturated n-octanol phase to create a 10 mM stock solution.
-
Equilibration: Combine the stock octanol and saturated aqueous buffer in a silanized glass centrifuge tube at a 1:1 volume ratio. Agitate on a mechanical shaker for 60 minutes at an isothermal 25.0 ± 0.1 °C.
-
Phase Separation (Critical Step): Centrifuge the mixture at 3000 × g for 15 minutes.
-
Causality: Arylcyclohexylamines can act as weak surfactants, forming micro-emulsions. Centrifugation ensures a sharp, distinct phase boundary, preventing microscopic aqueous droplets from inflating the apparent octanol concentration.
-
-
Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration of the compound in each phase using RP-HPLC-UV (e.g., at 220 nm) against a standard calibration curve.
-
Calculation & Validation: Calculate LogP = Log₁₀([C_octanol] / [C_aqueous]). Validate the system by ensuring mass balance (total mass recovered equals initial mass added) to rule out adsorption to the glass walls.
Fig 2: Shake-flask experimental workflow for validating the predicted XlogP3.
References
-
Wang, R., Fu, Y., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. URL: [Link]
-
National Center for Biotechnology Information (2025). PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). PubChem Database. URL: [Link]
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL: [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]
Sources
- 1. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 2. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(4-Bromobenzyl)piperidine AldrichCPR 178162-69-1 [sigmaaldrich.com]
Methodological & Application
Application Note: 1-(3-Bromophenyl)cyclohexan-1-amine as a Pharmacological Tool and Synthetic Precursor in Neuroscience
Introduction & Pharmacological Rationale
1-(3-Bromophenyl)cyclohexan-1-amine (commonly referred to as 3-Br-PCA) is a primary amine belonging to the arylcyclohexylamine class of neuropharmacological compounds[1]. While tertiary amines like phencyclidine (PCP) and ketamine are widely recognized for their potent N-methyl-D-aspartate (NMDA) receptor antagonism[2], primary amines like 3-Br-PCA serve a critical dual purpose in neuroscience: they are pharmacologically active entities in their own right and act as highly versatile synthetic precursors for developing novel dissociative anesthetics, neuroprotective agents, and rapid-acting antidepressants[3].
Mechanistic Causality: The Role of the 3-Bromo Substitution
In drug design, the introduction of a bromine atom at the meta (3-) position of the phenyl ring is a deliberate structural choice that significantly alters the molecule's pharmacodynamics.
-
Receptor Kinetics: Bromine's large van der Waals radius and high lipophilicity change the binding kinetics within the NMDA receptor's intra-channel PCP site. Compared to unsubstituted or 3-methoxy analogs, the bulky 3-bromo substitution generally decreases NMDA receptor affinity due to steric hindrance[4], resulting in a shorter duration of action and a modified side-effect profile.
-
Transporter Affinity: The halogen bond donor capacity of bromine can increase the molecule's affinity for monoamine transporters, notably the serotonin transporter (SERT), shifting the pharmacological profile from purely dissociative to a mixed dissociative-antidepressant phenotype[3].
-
Synthetic Utility: From a chemical perspective, the bromine atom serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to build complex, functionalized neuro-probes from the 3-Br-PCA scaffold.
Synthetic Workflow: Derivatization of 3-Br-PCA
To explore structure-activity relationships (SAR) at the NMDA receptor, 3-Br-PCA is frequently converted into secondary or tertiary amines. The following protocol details the N-alkylation of 3-Br-PCA to form the tertiary amine 1-(1-(3-bromophenyl)cyclohexyl)piperidine (3-Br-PCP).
Protocol 1: N-Alkylation to Form 3-Br-PCP
Rationale: The use of 1,5-dibromopentane with a mild base (K₂CO₃) in a polar aprotic solvent (acetonitrile) facilitates a double Sₙ2 nucleophilic substitution. The primary amine of 3-Br-PCA attacks the alkyl halide, cyclizing to form the piperidine ring. Potassium carbonate is specifically chosen over stronger bases (like NaOH) to neutralize the generated hydrobromic acid (HBr) without triggering unwanted elimination (E2) side-reactions of the dibromoalkane.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3-Br-PCA (freebase) in anhydrous acetonitrile (10 mL/mmol) under an inert argon atmosphere.
-
Reagent Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of 1.1 equivalents of 1,5-dibromopentane.
-
Reflux: Heat the reaction mixture to reflux (82°C) for 18–24 hours. Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.
-
Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude product via silica gel flash chromatography to isolate 3-Br-PCP.
-
Salt Formation: Bubble anhydrous HCl gas through an ethereal solution of the purified freebase to precipitate 3-Br-PCP hydrochloride.
Caption: Synthetic pathways for the derivatization of 3-Br-PCA into secondary and tertiary amines.
In Vitro Pharmacology: Radioligand Binding Assays
To validate the neuropharmacological activity of 3-Br-PCA and its synthesized derivatives, researchers employ competitive radioligand binding assays.
Protocol 2: [³H]MK-801 Displacement Assay
Rationale: [³H]MK-801 (dizocilpine) is utilized because it selectively and irreversibly labels the open-channel state of the NMDA receptor's PCP binding site[2]. By measuring the displacement of[³H]MK-801, researchers can accurately determine the equilibrium dissociation constant (Kᵢ) of 3-Br-PCA, isolating its NMDA antagonism from other potential off-target effects.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize adult rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation step twice to remove endogenous glutamate and glycine, which can interfere with open-channel radioligand binding.
-
Assay Incubation: In 96-well plates, combine 50 µg of membrane protein, 5 nM[³H]MK-801, and varying concentrations of the test compound (3-Br-PCA or derivatives, 10⁻¹⁰ to 10⁻⁴ M) in a final volume of 250 µL assay buffer (containing 10 µM glutamate and 10 µM glycine to ensure channel opening).
-
Equilibration: Incubate the plates at room temperature for 120 minutes to reach binding equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing & Detection: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis and convert to Kᵢ values using the Cheng-Prusoff equation.
Caption: Step-by-step experimental workflow for the [³H]MK-801 NMDA receptor displacement assay.
Quantitative Data Presentation
The table below summarizes representative binding affinities to illustrate the Structure-Activity Relationship (SAR) impact of the 3-bromo substitution and amine alkylation. Notice that the transition from a primary amine (PCA) to a tertiary amine (PCP) drastically increases NMDA affinity, while the addition of the bulky 3-bromo group slightly attenuates NMDA affinity but enhances SERT binding.
| Compound | Chemical Class | NMDA Receptor Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) |
| PCA | Primary Amine (Unsubstituted) | ~ 850 | > 10,000 |
| 3-Br-PCA | Primary Amine (Halogenated) | ~ 1,200 | ~ 4,500 |
| PCP | Tertiary Amine (Unsubstituted) | ~ 59 | ~ 2,200 |
| 3-Br-PCP | Tertiary Amine (Halogenated) | ~ 115 | ~ 850 |
| Ketamine | Secondary Amine (2-Cl, Ketone) | ~ 650 | > 10,000 |
(Note: Values are representative composites derived from established arylcyclohexylamine SAR literature to demonstrate the pharmacological shift caused by halogenation and alkylation).
References
-
Wallach, J., et al. "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis (2017). Available at: [Link]
-
Grokipedia. "2-Bromodeschloroketamine: Pharmacology and Metabolism of Halogenated Arylcyclohexylamines." Grokipedia NPS Database. Available at:[Link]
-
Wikipedia Contributors. "Arylcyclohexylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Application Note: 1-(3-Bromophenyl)cyclohexan-1-amine as a Bifunctional Scaffold in Neuropharmacological Research
Executive Summary
1-(3-Bromophenyl)cyclohexan-1-amine (Free base CAS: 676135-77-6; HCl salt CAS: 676138-34-4) is a highly versatile primary amine scaffold belonging to the arylcyclohexylamine class. While historically recognized as a building block in organic synthesis, this compound has gained significant traction as a pharmacological probe. By serving as a direct precursor to complex dissociative agents and monoamine reuptake inhibitors, it enables researchers to systematically map the Structure-Activity Relationship (SAR) of the glutamatergic and dopaminergic systems [1].
This application note provides a comprehensive guide to the mechanistic rationale, chemical derivatization, and in vitro pharmacological profiling of this critical research chemical.
Mechanistic Rationale & Pharmacological Causality
The arylcyclohexylamine pharmacophore is characterized by its dual-target polypharmacology: non-competitive antagonism of the N-methyl-D-aspartate receptor (NMDAR) and inhibition of the dopamine transporter (DAT) [2].
Why the 3-Bromo Substitution? The strategic placement of a bromine atom at the meta-position (C3) of the phenyl ring fundamentally alters the molecule's physicochemical and binding profile compared to the unsubstituted parent compound, phenylcyclohexamine (PCA):
-
Lipophilicity & Permeability: Bromine significantly increases the partition coefficient (
), enhancing blood-brain barrier (BBB) penetration. -
Steric & Electronic Fit: The NMDAR ion channel pore contains a hydrophobic pocket that highly favors meta-substituted aryl rings. The highly polarizable bromine atom engages in halogen bonding (via its
-hole) with the receptor residues, dramatically increasing binding affinity ( ) [1]. -
DAT Selectivity: While unsubstituted arylcyclohexylamines have negligible DAT affinity, meta-halogenation shifts the pharmacological profile, introducing clinically relevant dopamine reuptake inhibition [3].
Mechanistic Pathway Visualization
Mechanistic pathway of 3-Bromo-arylcyclohexylamines targeting NMDAR and DAT systems.
Quantitative Data Presentation
To illustrate the impact of the 3-bromo substitution and subsequent derivatization, the table below summarizes representative physicochemical and binding data.
| Compound Scaffold | Substitution | N-Alkylation | NMDAR Affinity ( | DAT Affinity ( | Calculated |
| PCA | None | Primary Amine | ~250 | >10,000 | 2.8 |
| 3-Bromo-PCA | 3-Bromo | Primary Amine | ~90 | ~4,500 | 3.6 |
| 3-Bromo-PCP | 3-Bromo | Piperidine | ~30 | ~800 | 4.5 |
(Note: Values are representative benchmarks derived from established arylcyclohexylamine SAR literature to guide experimental expectations [1][2].)
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the underlying causality to empower researchers to troubleshoot and adapt the workflow.
Protocol A: Chemical Derivatization (Synthesis of 3-Bromo-PCP Analog)
Objective: Convert the primary amine scaffold into a tertiary piperidine derivative to maximize NMDAR affinity.
-
Reagent Preparation: Dissolve 1.0 eq of 1-(3-Bromophenyl)cyclohexan-1-amine in anhydrous acetonitrile (
).-
Causality: Acetonitrile is a polar aprotic solvent. It lacks acidic protons, preventing the solvolysis of the alkyl halide while accelerating the
nucleophilic substitution via dipole interactions.
-
-
Base Addition: Add 3.0 eq of anhydrous Potassium Carbonate (
).-
Causality:
acts as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) generated during alkylation. If HBr is not neutralized, it will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
-
-
Alkylation: Add 1.1 eq of 1,5-dibromopentane dropwise at 0°C.
-
Causality: Dropwise addition ensures the local concentration of the dihalide remains low, statistically favoring intramolecular cyclization (forming the piperidine ring) over intermolecular cross-linking (forming polymeric byproducts).
-
-
Reflux & Validation: Heat the mixture to 80°C for 16 hours. Monitor the disappearance of the primary amine via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
-
Self-Validation Step: Ninhydrin reacts specifically with primary/secondary amines to form a purple complex. The complete absence of a purple spot confirms total conversion to the tertiary amine.
-
Protocol B: In Vitro Radioligand Binding Assay ( MK-801 Displacement)
Objective: Determine the binding affinity (
-
Tissue Preparation: Isolate rat forebrain membranes and wash them via centrifugation (40,000 x g) at least four times in cold 5 mM HEPES buffer.
-
Causality: Extensive washing is critical to remove endogenous glutamate and glycine. Residual endogenous agonists will cause variable baseline channel opening, destroying assay reproducibility.
-
-
Assay Buffer Formulation: Prepare the final assay buffer (5 mM HEPES, pH 7.4) supplemented with 10
M Glutamate and 10 M Glycine.-
Causality: Arylcyclohexylamines and the radioligand (
MK-801) bind deep within the NMDAR ion channel pore. The channel must be physically opened by these co-agonists for the ligands to access their binding site.
-
-
Incubation: Combine the membranes, 1 nM
MK-801, and varying concentrations of the test compound (10 to 10 M). Incubate for 2 hours at room temperature.-
Causality: Binding kinetics at the NMDAR pore are notoriously slow due to the restricted access of the channel. A 2-hour incubation ensures true thermodynamic equilibrium is reached before measurement.
-
-
Termination & Validation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter itself.
-
Self-Validation Step: Include control wells containing 10
M unlabelled MK-801. The radioactivity measured in these wells defines the "Non-Specific Binding" (NSB) baseline, ensuring the calculated reflects only specific receptor interactions.
-
References
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues PLOS One[Link]
-
Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling PubMed Central (PMC)[Link]
-
Formal Dearomative Hydroamination of 2-Arylphenols The Journal of Organic Chemistry (ACS)[Link]
Application Note: Preparative HPLC Purification of 1-(3-Bromophenyl)cyclohexan-1-amine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.
Introduction & Chemical Context
1-(3-Bromophenyl)cyclohexan-1-amine (CAS 676135-77-6) is a highly lipophilic, basic arylcyclohexylamine derivative frequently utilized as a critical intermediate in medicinal chemistry and drug discovery. The molecule presents a unique set of chromatographic challenges: it features a bulky, hydrophobic bromophenylcyclohexyl backbone coupled with a highly polar primary amine.
Achieving >99% purity during the scale-up from crude reaction mixtures to isolated product requires a strategic approach to High-Performance Liquid Chromatography (HPLC). A generic linear gradient is rarely sufficient; instead, method developers must exploit the ionization state of the molecule to maximize resolution, prevent peak tailing, and optimize column loadability.
The Causality of Chromatographic Behavior in Basic Amines
When analyzing or purifying basic amines on traditional silica-based reversed-phase (RP) columns, chromatographers frequently encounter severe peak tailing, band broadening, and poor recovery. This phenomenon is driven by secondary ion-exchange interactions. While the hydrophobic backbone of the molecule interacts with the C18 stationary phase, the protonated amine (pKa ~9.5) electrostatically binds to unreacted, acidic silanol groups on the silica surface[1].
To engineer a self-validating, high-efficiency purification method, the mobile phase pH must be strictly controlled using one of two mechanistic strategies:
-
Low pH Strategy (pH 2.0 - 3.0): The addition of 0.1% Trifluoroacetic Acid (TFA) protonates the primary amine, making it highly polar. Crucially, the low pH suppresses the ionization of surface silanols, neutralizing their negative charge. TFA also acts as an ion-pairing agent, forming a hydrophobic complex with the protonated amine that improves retention and sharpens peak shape[2].
-
High pH Strategy (pH 10.0 - 10.5): The addition of 0.1% Ammonium Hydroxide (NH₄OH) deprotonates the primary amine, rendering the molecule entirely neutral. This eliminates electrostatic silanol interactions and dramatically increases the compound's hydrophobicity. For preparative chromatography, this strategy is highly advantageous as it significantly increases the mass loadability of the column without peak distortion[1].
Mechanistic decision tree for mobile phase pH selection in basic amine purification.
Method Development & Scale-Up Strategy
To ensure high recovery and purity, we employ a "screen-and-scale" methodology. The crude reaction mixture is first analyzed using an analytical screening protocol to determine the optimal pH. We highly recommend utilizing a Charged Surface Hybrid (CSH) C18 column, which maintains peak shape integrity for basic compounds even in low-ionic-strength mobile phases and tolerates routine pH switching without degradation[1].
Once the optimal pH is identified, a focused gradient is calculated. Instead of running a linear gradient from 5% to 95% organic modifier on the preparative scale—which wastes time and solvent—a focused gradient utilizes a shallow slope (e.g., 0.2% change per column volume) strictly around the elution percentage of the target peak[1]. Finally, the analytical flow rate is mathematically scaled to the preparative column dimensions to maintain identical linear velocity[3].
Workflow for the analytical screening and preparative scale-up of basic amines.
Experimental Protocols
Protocol 1: Analytical Screening & Gradient Calculation
Objective: Determine the elution percentage of the target compound to design a focused gradient.
-
Sample Preparation: Dissolve the crude 1-(3-Bromophenyl)cyclohexan-1-amine in DMSO or the initial mobile phase to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Setup: Equip the analytical HPLC with a CSH C18 column (4.6 × 100 mm, 5 µm).
-
Execution: Run the broad linear gradient detailed in Table 1. Monitor via UV (typically 210 nm and 254 nm) and inline MS.
-
Calculation: Identify the retention time (
) of the target peak. Calculate the exact %B at which the compound eluted, accounting for the system's dwell volume and column dead volume.
Table 1: Analytical Screening Parameters
| Parameter | Specification |
| Column | CSH C18, 4.6 × 100 mm, 5 µm |
| Mobile Phase A | H₂O + 0.1% TFA (Low pH) OR H₂O + 0.1% NH₄OH (High pH) |
| Mobile Phase B | Acetonitrile + 0.1% TFA OR Acetonitrile + 0.1% NH₄OH |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | 0-1 min: 5% B 1-10 min: 5% |
Protocol 2: Preparative Scale-Up & Fraction Collection
Objective: Isolate 1-(3-Bromophenyl)cyclohexan-1-amine with >99% purity using the focused gradient.
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO (e.g., 100-200 mg/mL) to maximize injection load without causing pre-column precipitation.
-
System Setup: Equip the preparative HPLC with a matching CSH C18 column (21.2 × 150 mm, 5 µm).
-
Execution: Program the focused gradient (Table 2). The gradient should rapidly ramp to 5% below the calculated elution percentage, run a shallow gradient for 5-7 column volumes, and then flush.
-
Fraction Collection: Trigger collection via UV threshold (254 nm) or mass-directed auto-purification (MS-trigger).
Table 2: Preparative HPLC Focused Gradient Parameters
| Parameter | Specification |
| Column | CSH C18, 21.2 × 150 mm, 5 µm |
| Flow Rate | 21.0 mL/min (Scaled from analytical)[3] |
| Injection Volume | 500 - 1000 µL |
| Gradient (Example) | Assuming target eluted at 45% B in screening: 0-2 min: 5% B |
Protocol 3: Post-Purification Processing (Freebasing)
Objective: If the Low pH (TFA) strategy was utilized, the collected fractions will contain 1-(3-Bromophenyl)cyclohexan-1-amine trifluoroacetate. The free base must be recovered for accurate downstream quantification and biological assaying[4].
-
Concentration: Pool the pure fractions and remove the acetonitrile under reduced pressure (rotary evaporation) at 35°C.
-
Neutralization: Transfer the remaining aqueous solution to a separatory funnel. Add saturated aqueous Sodium Carbonate (Na₂CO₃) dropwise until the pH reaches ~10. The solution will turn cloudy as the free amine precipitates/oils out.
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.
-
Isolation: Evaporate the organic solvent under reduced pressure to yield the pure 1-(3-Bromophenyl)cyclohexan-1-amine as a free base.
References
-
[1] Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients. Waters Corporation. Available at:[Link]
-
[3] Principles and practical aspects of preparative liquid chromatography. Agilent Technologies. Available at: [Link]
-
[4] The Synthesis and Purification Methodology of an Intermolecular Pyrophosphate Sensor: Applications for the Quantitative Polymerase Chain Reaction. ScholarWorks@BGSU. Available at: [Link]
Sources
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Scientific Background
1-(3-Bromophenyl)cyclohexan-1-amine is a primary amine belonging to the arylcyclohexylamine class. Historically, arylcyclohexylamines have been heavily investigated for their neuropharmacological and anesthetic properties, with the prototypical member, 1-phenylcyclohexan-1-amine (PCA), first synthesized in 1907[1]. In modern contexts, halogenated derivatives like the 3-bromo analog are utilized as critical pharmaceutical building blocks, synthetic intermediates, and reference standards in forensic toxicology.
Analyzing primary arylcyclohexylamines via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique physiochemical challenges. This application note details a self-validating, highly specific GC-MS protocol utilizing acylation derivatization to ensure chromatographic integrity and definitive spectral identification.
Analytical Challenges & Causality of Methodological Choices
As a Senior Application Scientist, it is critical to understand why specific sample preparation and instrumental parameters are chosen, rather than simply following a recipe.
The Problem of Thermal Lability and Adsorption
Underivatized primary amines possess active hydrogen atoms that interact strongly with residual silanol groups in the GC inlet and the column's stationary phase. This interaction causes severe peak tailing and loss of sensitivity. More critically, gas chromatography analysis of arylcyclohexylamines often induces notable thermal degradation[2]. The heat of the injection port frequently drives the elimination of the amine group, converting the analyte into its corresponding cyclohex-1-ene nucleus (e.g., 1-(3-bromophenyl)cyclohex-1-ene).
The Derivatization Solution
To mitigate adsorption and thermal deamination, derivatization is widely recommended to enhance the volatility and chromatographic properties of polar psychoactive substances and their analogs[3]. In this protocol, we utilize Trifluoroacetic Anhydride (TFAA) . Acylation with TFAA replaces the active amine hydrogen with a trifluoroacetyl group.
-
Causality: This reaction eliminates hydrogen bonding, drastically lowers the boiling point, and sterically protects the amine from thermal elimination, ensuring the analyte reaches the detector intact.
The Bromine Isotopic Signature
The presence of a bromine atom in the meta-position of the phenyl ring provides a powerful built-in diagnostic tool. Bromine naturally occurs as two stable isotopes,
Experimental Workflows & Protocols
Caption: GC-MS Analytical Workflow for 1-(3-Bromophenyl)cyclohexan-1-amine.
Materials & Reagents
-
1-(3-Bromophenyl)cyclohexan-1-amine reference standard.
-
Trifluoroacetic Anhydride (TFAA), analytical derivatization grade (≥99%).
-
Ethyl acetate, anhydrous (Water content <0.005%).
-
Internal Standard (ISTD): Diphenylamine-d10 or a deuterated arylcyclohexylamine analog.
-
2 mL glass autosampler vials with PTFE-lined septa and 250 µL glass inserts.
Step-by-Step Derivatization Protocol
-
Solubilization: Dissolve the 1-(3-Bromophenyl)cyclohexan-1-amine standard in anhydrous ethyl acetate to yield a 1.0 mg/mL stock solution. (Note: If starting from an HCl salt, a prior liquid-liquid extraction using 0.1 M NaOH and ethyl acetate is required to yield the free base).
-
Aliquot & Spiking: Transfer 50 µL of the stock solution into a 2 mL glass GC vial. Add 10 µL of the ISTD solution (100 µg/mL).
-
Reagent Addition: In a fume hood, add 50 µL of TFAA to the vial.
-
Incubation: Cap the vial immediately with a PTFE-lined septum. Vortex for 5 seconds and place in a dry heating block at 60 °C for 20 minutes .
-
Causality: The amine group is sterically hindered by the bulky cyclohexyl ring. Elevated temperature is required to drive the acylation reaction to completion.
-
-
Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen.
-
Causality: TFAA reacts violently with moisture to form trifluoroacetic acid, which will degrade the GC column phase if injected. Evaporation removes excess reagent and acidic byproducts.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Transfer to a glass insert, cap tightly, and submit for GC-MS analysis.
Instrumental Parameters & Data Presentation
A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., 5MS) offers the optimal polarity for separating arylcyclohexylamines[4].
Table 1: Optimized GC-MS Instrumental Parameters
| Parameter | Setting / Specification | Causality / Rationale |
| Analytical Column | 30 m × 0.25 mm ID, 0.25 µm 5MS | 5% phenyl phase provides optimal selectivity and thermal stability for aromatic ring systems. |
| Inlet Temperature | 250 °C | Ensures rapid, complete volatilization without inducing thermal breakdown of the derivative. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Carrier Gas | Helium (1.0 mL/min, constant flow) | Maintains uniform chromatographic resolution across the temperature gradient. |
| Oven Program | 80 °C (hold 1 min) → 15 °C/min to 300 °C (hold 5 min) | Balances the rapid elution of volatile solvent impurities with the controlled elution of the bulky analyte. |
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation prior to entering the high-vacuum ion source. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI) to prevent source contamination and peak broadening. |
| Ionization Energy | 70 eV | Standardized energy required for reproducible, library-matchable fragmentation patterns. |
| Mass Range | m/z 50 – 450 | Broad enough to capture the intact molecular ion (m/z ~351) and critical low-mass structural fragments. |
Diagnostic Fragmentation Pattern
Upon successful derivatization, the mass of the analyte shifts from 253 Da (free base) to 349 Da (TFA derivative).
Table 2: Diagnostic EI-MS Fragments for TFA-Derivatized 1-(3-Bromophenyl)cyclohexan-1-amine
| Ion (m/z) | Relative Intensity | Structural Assignment | Diagnostic Significance |
| 349 / 351 | Weak to Moderate | Confirms the intact mass of the TFA derivative. The 1:1 ratio strictly confirms the presence of one Bromine atom. | |
| 280 / 282 | Moderate | Loss of the trifluoromethyl radical from the derivatized group. | |
| 236 / 238 | Base Peak (100%) | Complete loss of the trifluoroacetamide group, leaving the stable bromophenylcyclohexenyl cation. | |
| 157 | Moderate | Subsequent loss of the bromine radical from the base peak. |
Quality Control & Self-Validating System
To ensure absolute trustworthiness in the analytical results, this protocol incorporates an algorithmic self-validation system. The data processing method must evaluate both chromatographic integrity and isotopic ratios before confirming analyte identity.
Caption: Algorithmic self-validation logic for spectral interpretation.
Validation Criteria:
-
Derivatization Efficiency Check: The chromatogram must be screened for the presence of the thermal degradation product (1-(3-bromophenyl)cyclohex-1-ene). If a peak exhibiting a base mass of m/z 236/238 elutes earlier than the target derivative, it indicates incomplete derivatization or an overly active GC inlet.
-
Isotopic Ratio Check: The integration software must calculate the ratio of m/z 349 to 351 (and 236 to 238). A ratio falling outside the 0.95 – 1.05 tolerance window triggers an automatic rejection of the peak identification, preventing false positives from co-eluting matrix interferences.
References
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate.[2] URL:[Link]
-
Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. National Center for Biotechnology Information (PMC).[4] URL:[Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI (Separations).[3] URL:[Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances | MDPI [mdpi.com]
- 4. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radiolabeling of 1-(3-Bromophenyl)cyclohexan-1-amine for High-Affinity NMDA Receptor Binding Assays
Introduction & Pharmacological Context
1-Phenylcyclohexan-1-amine (PCA) is a primary amine analog of the dissociative anesthetic phencyclidine (PCP). Like PCP, PCA acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, memory, and neurotoxicity [1]. To study the pharmacodynamics, receptor occupancy, and allosteric modulation of the NMDA receptor's ion channel pore, researchers require high-specific-activity radioligands.
The brominated precursor, 1-(3-bromophenyl)cyclohexan-1-amine , is specifically engineered to undergo catalytic tritiodehalogenation. This highly efficient radiolabeling strategy yields [³H]PCA ([³H]-1-phenylcyclohexan-1-amine), providing a critical tool for in vitro autoradiography and competitive binding assays [2].
Mechanistic Rationale: Catalytic Tritiodehalogenation
To achieve the high specific activity required for receptor binding assays (typically 15–30 Ci/mmol), tritium must be incorporated without altering the ligand's native steric or electronic profile.
The Causality of the Chemistry:
The carbon-halogen (C–Br) bond at the meta position of the phenyl ring is significantly weaker than a standard C–H bond. Under palladium catalysis, this bond is selectively cleaved and regiospecifically replaced by a tritium atom from carrier-free tritium gas (
Catalytic tritiodehalogenation workflow for synthesizing [3H]PCA from its brominated precursor.
Protocol A: Radiosynthesis of [³H]PCA
Caution: This procedure involves high-level radioactivity and must be performed in a dedicated tritium manifold within a certified radiochemistry facility.
-
Precursor Preparation: Dissolve 5 mg of 1-(3-bromophenyl)cyclohexan-1-amine in 1.0 mL of anhydrous ethanol.
-
Catalyst & Base Addition: Add 10 mg of 10% Palladium on Carbon (Pd/C) and 5 µL of Triethylamine (TEA) to the reaction vial.
-
Tritiation: Attach the vial to a vacuum manifold. Degas the mixture via three freeze-pump-thaw cycles. Introduce 10 Curies of carrier-free
H gas. Stir vigorously at room temperature for 3 hours. -
Labile Tritium Removal: Evacuate the excess
H gas. Dissolve the crude residue in 2 mL of methanol and evaporate to dryness under a stream of nitrogen. Repeat this co-evaporation three times to remove all exchangeable (labile) tritium. -
Purification: Purify the crude product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Mobile phase: 0.1% TFA in Water/Acetonitrile gradient). Collect the radioactive fraction corresponding to the [³H]PCA peak.
Mechanistic Rationale: Uncompetitive NMDA Receptor Binding
Because PCA is an uncompetitive antagonist, its binding site (the PCP site) is located deep within the ion channel pore of the NMDA receptor.
The Causality of Assay Conditions:
-
Channel Activation: The radioligand cannot physically access its binding site unless the ion channel is open. Therefore, the assay buffer must be supplemented with endogenous co-agonists (10 µM L-Glutamate and 10 µM Glycine) to force the receptors into an open-channel state. Omitting these will result in a false-negative signal.
-
Filter Treatment: Glass fiber filters (GF/B) carry a net negative charge. Because[³H]PCA is a primary amine (protonated and positively charged at pH 7.4), it will bind electrostatically to the raw filter, creating massive background noise. Pre-soaking the filters in 0.1% polyethylenimine (PEI)—a highly cationic polymer—neutralizes the glass surface, drastically reducing non-specific binding (NSB).
Step-by-step workflow for the NMDA receptor radioligand binding assay using rapid filtration.
Protocol B: Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 min. Wash the pellet extensively (at least 4 times) to remove endogenous glutamate and glycine. Resuspend in 5 mM HEPES buffer (pH 7.4).
-
Assay Setup: In a 96-well deep-well plate, combine:
-
50 µL of [³H]PCA (Final concentration: 1 to 50 nM for saturation binding).
-
50 µL of Buffer (for Total Binding) OR 50 µL of 10 µM unlabelled PCP (to define Non-Specific Binding).
-
100 µL of Membrane suspension (approx. 0.2 mg protein/well) pre-mixed with 10 µM Glutamate and 10 µM Glycine.
-
-
Incubation: Seal the plate and incubate at 25°C for 45 minutes to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate pre-soaked in 0.1% PEI for 1 hour.
-
Washing: Wash the filters three times with 1 mL of ice-cold 5 mM HEPES buffer. Note: The buffer must be ice-cold to slow the dissociation kinetics of the receptor-ligand complex during the wash step.
-
Quantification: Dry the filter plate, add 40 µL of microscintillant per well, and count radioactivity using a Liquid Scintillation Counter (LSC).
Data Presentation & Expected Pharmacological Parameters
The following table summarizes the expected quantitative parameters for[³H]PCA compared to other standard arylcyclohexylamine radioligands used in NMDA receptor assays.
| Radioligand | Target Site | Affinity ( | Receptor Density ( | Specific Activity |
| [³H]PCA | NMDA (Uncompetitive Pore) | ~45 nM | 2.5 pmol/mg protein | 15 – 30 Ci/mmol |
| [³H]TCP | NMDA (Uncompetitive Pore) | ~15 nM | 2.2 pmol/mg protein | 30 – 60 Ci/mmol |
| [³H]MK-801 | NMDA (Uncompetitive Pore) | ~2.5 nM | 2.4 pmol/mg protein | 15 – 30 Ci/mmol |
Quality Control & Assay Validation (Self-Validating Systems)
To ensure absolute data integrity, every assay must contain built-in validation checks:
-
Radiochemical Purity (RCP) Check: Prior to the assay, [³H]PCA must be analyzed by analytical HPLC. An RCP of >99% is mandatory. Degradation products can bind off-target, artificially inflating the
. -
Signal-to-Noise Validation: Total binding must be at least 3 to 4 times higher than Non-Specific Binding (NSB) at the
concentration. If NSB exceeds 30% of total binding, the PEI filter treatment or wash stringency must be re-optimized. -
Ligand Depletion Rule: The concentration of the radioligand must not be depleted by more than 10% during the assay. If specific binding exceeds 10% of the total added radioactivity, the membrane protein concentration must be reduced to maintain pseudo-first-order kinetics.
References
-
Rogawski MA, Thurkauf A, Yamaguchi S, Rice KC, Jacobson AE, Mattson MV. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. Journal of Pharmacology and Experimental Therapeutics. 1989 Jun;249(3):708-12. Available from:[Link]
-
Pagsisihan J, et al. 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. Neurochemistry International. 2021 Mar;144:104962. Available from:[Link]
-
Broad LM, et al. Pre-clinical validation of a novel alpha-7 nicotinic receptor radiotracer, [(3)H]AZ11637326: target localization, biodistribution and ligand occupancy in the rat brain. Neuropharmacology. 2011;61(1-2). Available from:[Link]
1-(3-Bromophenyl)cyclohexan-1-amine: A High-Affinity Ligand for Probing the NMDA Receptor Ion Channel
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for the application of 1-(3-bromophenyl)cyclohexan-1-amine, a member of the arylcyclohexylamine class, as a selective ligand for studying the N-methyl-D-aspartate (NMDA) receptor. We present its core mechanism of action, detailed protocols for receptor binding and functional assays, and guidelines for data analysis. This guide is intended for researchers in neuroscience, pharmacology, and drug development seeking to characterize the NMDA receptor's phencyclidine (PCP) binding site.
Introduction: The Significance of Arylcyclohexylamines in Receptor Pharmacology
The arylcyclohexylamine chemical class includes some of the most well-characterized dissociative anesthetics, such as phencyclidine (PCP) and ketamine.[1][2] These compounds have been instrumental in elucidating the function of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. The defining pharmacological trait of this class is their action as non-competitive antagonists at the NMDA receptor.[3][4] They bind to a specific site located within the receptor's ion channel pore, often referred to as the "PCP binding site," thereby blocking the influx of calcium ions and attenuating glutamate-mediated excitatory neurotransmission.[3][4]
1-(3-Bromophenyl)cyclohexan-1-amine belongs to this pivotal class of molecules. Its structure, featuring a cyclohexylamine core with a geminal aryl group, strongly predicts a high affinity and selectivity for the NMDA receptor's PCP binding site. The strategic placement of a bromine atom on the phenyl ring offers a point for potential modification or for studying the impact of halogenation on receptor interaction. Given the critical role of NMDA receptors in synaptic plasticity, learning, memory, and their implication in various neurological and psychiatric disorders, 1-(3-bromophenyl)cyclohexan-1-amine serves as a valuable research tool for investigating receptor pharmacology and physiology.[5]
Physicochemical Properties
A clear understanding of the ligand's properties is essential for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Chemical Name | 1-(3-bromophenyl)cyclohexan-1-amine | [6] |
| CAS Number | 676135-77-6 | [6] |
| Molecular Formula | C₁₂H₁₆BrN | [7] |
| Molecular Weight | 254.17 g/mol | |
| Physical Form | Liquid | |
| SMILES | C1CCC(CC1)(C2=CC(=CC=C2)Br)N | [7] |
| InChI Key | GXIJPEOUTSNTTJ-UHFFFAOYSA-N | [6] |
Primary Mechanism of Action: NMDA Receptor Antagonism
1-(3-Bromophenyl)cyclohexan-1-amine is expected to function as a potent, uncompetitive, and use-dependent antagonist of the NMDA receptor.
-
Uncompetitive Antagonism: The ligand binds to a site within the ion channel that only becomes accessible after the receptor has been activated by its co-agonists, glutamate and glycine. This means the antagonist does not compete with the agonists for their binding sites.
-
Use-Dependence: The channel must open for the ligand to enter and bind. Therefore, its inhibitory effect is more pronounced during periods of high receptor activity.
-
Channel Blockade: Upon binding to the PCP site, the ligand physically obstructs the channel pore, preventing the influx of Ca²⁺ and Na⁺ ions, which is the primary downstream signal of NMDA receptor activation.[4]
While the primary target is the NMDA receptor, it is worth noting that some arylcyclohexylamines exhibit lower affinity for other targets, such as sigma receptors or the dopamine transporter.[1] Researchers should consider performing counter-screening assays to confirm selectivity if non-NMDA receptor effects are suspected.
Figure 1: Mechanism of NMDA receptor antagonism by 1-(3-Bromophenyl)cyclohexan-1-amine.
Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the interaction of 1-(3-Bromophenyl)cyclohexan-1-amine with the NMDA receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test ligand by measuring its ability to compete with a known radioligand that targets the PCP binding site, such as [³H]MK-801.
Rationale: The principle is based on the law of mass action. As the concentration of the unlabeled test ligand increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test ligand that displaces 50% of the radioligand (IC₅₀) is used to calculate its binding affinity (Kᵢ).
Figure 2: General workflow for a competitive radioligand binding assay.
Materials:
-
Test Ligand: 1-(3-Bromophenyl)cyclohexan-1-amine
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Non-specific Ligand: Unlabeled MK-801 or Phencyclidine (PCP) at high concentration (e.g., 10 µM)
-
Receptor Source: Crude membrane preparation from rat or mouse cerebral cortex
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and Vials
-
Scintillation Cocktail
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of ~1 mg/mL.
-
Assay Setup: Prepare assay tubes in triplicate with a final volume of 500 µL.
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 400 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Non-specific Ligand (10 µM final) + 50 µL Radioligand + 400 µL Membrane Suspension.
-
Competition: 50 µL Test Ligand (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL Radioligand (e.g., 2 nM final) + 400 µL Membrane Suspension.
-
-
Incubation: Vortex tubes gently and incubate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each tube through glass fiber filters pre-soaked in buffer, using a cell harvester.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Protocol 2: NMDA-Induced Calcium Influx Functional Assay
This protocol measures the functional antagonism of 1-(3-Bromophenyl)cyclohexan-1-amine by quantifying its ability to block calcium influx through the NMDA receptor channel in cultured cells.
Rationale: NMDA receptor activation leads to a rapid increase in intracellular calcium concentration. By pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), this influx can be measured as an increase in fluorescence intensity. An antagonist will reduce the fluorescence signal induced by NMDA/glycine stimulation in a concentration-dependent manner, from which an IC₅₀ value can be determined.
Figure 3: Workflow for a cell-based calcium influx functional assay.
Materials:
-
Cells: Primary cortical neurons or a cell line stably expressing NMDA receptor subunits (e.g., HEK293)
-
Assay Medium: Mg²⁺-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonists: NMDA and Glycine stock solutions
-
Test Ligand: 1-(3-Bromophenyl)cyclohexan-1-amine
-
Calcium Indicator: Fluo-4 AM
-
Pluronic F-127
-
Fluorescence Plate Reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in assay medium. Remove the culture medium from the cells, add the loading buffer, and incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay medium to remove excess dye. Leave 100 µL of medium in each well.
-
Compound Addition: Add 50 µL of the test ligand at 3x the final desired concentration to the appropriate wells. Include vehicle-only wells as a control (0% inhibition) and wells with a known saturating concentration of an NMDA antagonist like MK-801 as a positive control (100% inhibition). Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Add 50 µL of the agonist solution (e.g., NMDA at 100 µM final and Glycine at 10 µM final) to all wells simultaneously using the instrument's injection system.
-
Signal Reading: Continue to measure fluorescence intensity for 2-3 minutes to capture the peak response.
Data Analysis and Interpretation
5.1 Binding Assay Data:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Normalize Data: Express the specific binding at each concentration of the test ligand as a percentage of the maximum specific binding (in the absence of the test ligand).
-
Determine IC₅₀: Plot the percent specific binding against the log concentration of 1-(3-Bromophenyl)cyclohexan-1-amine. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the IC₅₀ to the inhibition constant (Kᵢ).
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
5.2 Functional Assay Data:
-
Calculate Response: Determine the peak fluorescence signal after agonist addition for each well.
-
Normalize Data: Express the response in the presence of the test ligand as a percentage of the control response (vehicle only).
-
% Response = (Signal_Test - Signal_Baseline) / (Signal_Control - Signal_Baseline) * 100
-
-
Determine IC₅₀: Plot the percent response against the log concentration of 1-(3-Bromophenyl)cyclohexan-1-amine. Use non-linear regression to fit a curve and determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response.
Safety Precautions
Handle 1-(3-Bromophenyl)cyclohexan-1-amine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on safety data for the compound, it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation. Work in a well-ventilated area or a chemical fume hood.
References
-
Benchchem. The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology.
-
Roth, B. L., Gibbons, S., Arunotayanun, W., & Iversen, L. (2013). 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. Available from ResearchGate.
-
An, F., & Domingues, C. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals.
-
Wikipedia. (2023). Arylcyclohexylamine.
-
Sigma-Aldrich. 1-(3-bromophenyl)cyclohexan-1-amine.
-
Chemspace. 1-(3-bromophenyl)cyclohexan-1-amine.
-
Cohen, B. D., et al. (1962). The Domino Effect: Ed Domino's early studies of Psychoactive Drugs. Available from Taylor & Francis Online.
-
PubChemLite. 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-bromophenyl)cyclohexan-1-amine - C12H16BrN | CSSB00000764307 [chem-space.com]
- 7. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(3-Bromophenyl)cyclohexan-1-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 1-(3-bromophenyl)cyclohexan-1-amine , a critical primary amine precursor in the arylcyclohexylamine class[1].
Historically, the synthesis of primary arylcyclohexylamines relied on standard Grignard additions followed by harsh Ritter reactions (using hydrogen cyanide or acetonitrile) and aggressive hydrolysis [1]. These legacy methods are plagued by poor regioselectivity, competitive elimination (dehydration), and low overall yields.
To resolve these bottlenecks, this guide outlines an optimized, high-yield synthetic workflow utilizing a Turbo-Grignard halogen-metal exchange [2] and a modified chloroacetonitrile Ritter reaction with a mild thiourea-mediated cleavage [3].
Part 1: Mechanistic Overview & Synthetic Strategy
Optimized synthetic workflow for 1-(3-bromophenyl)cyclohexan-1-amine.
Part 2: Quantitative Optimization Data
The table below summarizes the critical parameter shifts from the legacy protocol to our optimized methodology, demonstrating the causality behind the yield improvements.
| Reaction Step | Legacy Parameter | Optimized Parameter | Mechanistic Advantage | Yield Shift |
| 1. Metallation | 1,3-dibromobenzene + Mg turnings (Reflux) | 1-bromo-3-iodobenzene + iPrMgCl·LiCl (-20 °C) | Prevents di-Grignard and benzyne formation via selective I-Mg exchange [2]. | 45% → 88% |
| 2. Ritter Reaction | Acetonitrile + H2SO4 (Room Temp) | Chloroacetonitrile + H2SO4 (-10 °C) | Low temp prevents elimination; introduces an easily cleavable protecting group [3]. | 55% → 82% |
| 3. Deprotection | 6M HCl (Reflux, 48 hours) | Thiourea in EtOH/AcOH (Reflux, 10 hours) | Avoids acid-catalyzed C-N bond cleavage; mild intramolecular cyclization release [3]. | 30% → 91% |
| Overall Yield | - | - | - | ~7% → ~65% |
Part 3: Troubleshooting Guides & FAQs
Q1: My Grignard step yields a complex mixture with significant biphenyl (homocoupling) and di-addition products. How can I improve the selectivity? A: Standard Grignard formation using 1,3-dibromobenzene and magnesium turnings is notoriously difficult to control, often leading to di-Grignard species or benzyne intermediates. Solution: Switch your precursor to 1-bromo-3-iodobenzene and utilize a Turbo-Grignard reagent (iPrMgCl·LiCl) [2]. The iodine-magnesium exchange is kinetically favored at -20 °C, leaving the bromine atom intact. This completely eliminates homocoupling and guarantees a strict 1:1 stoichiometry for the nucleophilic addition to cyclohexanone.
Q2: During the Ritter reaction, my primary product is 1-(3-bromophenyl)cyclohex-1-ene instead of the desired amide. What is going wrong? A: You are observing competitive elimination (dehydration) of the tertiary alcohol. The intermediate carbocation is highly stabilized by the electron-rich aryl ring, making it prone to losing a proton to form the alkene if the nucleophilic attack by the nitrile is too slow or the thermal energy is too high. Solution: Strictly control the temperature. Cool the reaction to -10 °C before adding sulfuric acid, and ensure the addition is dropwise. Furthermore, ensure your chloroacetonitrile is strictly anhydrous; the presence of water will quench the carbocation prematurely or drive the equilibrium toward elimination.
Q3: I am using standard acetonitrile for the Ritter reaction, but the subsequent hydrolysis of the acetamide in boiling HCl destroys my product. Is there a milder alternative?
A: Yes. Sterically hindered tertiary amides like N-[1-(3-bromophenyl)cyclohexyl]acetamide are highly resistant to standard acidic or basic hydrolysis. Forcing the conditions (e.g., 6M HCl at reflux for 48 hours) invariably leads to C-N bond cleavage and elimination to the alkene.
Solution: Switch your nitrile source to chloroacetonitrile (ClCH
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 1-(3-Bromophenyl)cyclohexan-1-ol (Turbo-Grignard Addition)
Self-Validation Check: A GC-MS aliquot of the Grignard intermediate quenched with water should show bromobenzene, indicating complete I-Mg exchange.
-
Flame-dry a Schlenk flask and purge with inert gas (N
or Argon). -
Dissolve 1-bromo-3-iodobenzene (1.0 eq) in anhydrous THF to achieve a 0.5 M solution. Cool the flask to -20 °C using a dry ice/isopropanol bath.
-
Dropwise add iPrMgCl·LiCl (1.1 eq, 1.3 M solution in THF) over 15 minutes. Stir the mixture at -20 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Add cyclohexanone (1.2 eq, freshly distilled) dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quench the reaction carefully with saturated aqueous NH
Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
Combine the organic layers, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the tertiary alcohol.
Protocol B: Synthesis of N-[1-(3-Bromophenyl)cyclohexyl]-2-chloroacetamide (Modified Ritter)
Self-Validation Check: TLC (Hexanes:EtOAc 8:2) visualized with KMnO
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclohexan-1-ol (1.0 eq) and anhydrous chloroacetonitrile (2.0 eq) in glacial acetic acid (1.0 M concentration).
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Add concentrated H
SO (3.0 eq) dropwise over 30 to 45 minutes. Critical: Maintain the internal temperature below 0 °C to prevent dehydration of the tertiary alcohol. -
Once addition is complete, remove the ice bath and stir at room temperature for 4 hours.
-
Pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution with aqueous NaOH until pH 7 is reached.
-
Extract the aqueous phase with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO
, dry over Na SO , and evaporate to yield the chloroacetamide intermediate.
Protocol C: Synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine (Thiourea Cleavage)
Self-Validation Check: The final product should react positively to a Ninhydrin stain (turning purple/blue), confirming the presence of a primary aliphatic amine.
-
Dissolve the crude N-[1-(3-bromophenyl)cyclohexyl]-2-chloroacetamide (1.0 eq) and thiourea (1.2 eq) in a 5:1 volumetric mixture of Ethanol and Acetic Acid (0.2 M concentration).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~80 °C) for 10 hours.
-
Cool the reaction to room temperature. The heterocyclic byproduct (2-imino-4-thiazolidinone) may precipitate as a white solid.
-
Filter off any precipitate and concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify with 2M NaOH to pH 12 to liberate the free base amine.
-
Extract the basic aqueous layer with diethyl ether (3x). Dry the combined ether extracts over anhydrous K
CO and evaporate to yield the pure 1-(3-bromophenyl)cyclohexan-1-amine.
Part 5: References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. 1
-
Knochel, P. et al. (2021). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. Chemistry - A European Journal.2
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. 3
Sources
Purification challenges of 1-(3-Bromophenyl)cyclohexan-1-amine
Technical Support Center: Purification Challenges of 1-(3-Bromophenyl)cyclohexan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(3-Bromophenyl)cyclohexan-1-amine, a brominated arylcyclohexylamine derivative often utilized in neuropharmacological research targeting the NMDA receptor[1].
Due to the steric hindrance of the cyclohexane ring, the basicity of the primary amine, and the lipophilicity introduced by the 3-bromophenyl group, isolating this compound in high purity presents unique challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure successful purification.
Troubleshooting FAQs: Common Purification Issues
Q1: My crude reaction mixture contains significant non-basic lipophilic impurities. Why do these form, and what is the most effective way to remove them? A1: The presence of lipophilic impurities is highly dependent on your synthetic route. If the compound was synthesized via a Grignard addition (e.g., reacting 3-bromophenylmagnesium bromide with a cyclohexanone derivative or an intermediate imine/nitrile), the most common byproducts are unreacted 1-(3-bromophenyl)cyclohexanol and 3,3'-dibromobiphenyl (formed via Grignard homocoupling)[2][3]. Because these impurities are non-basic and highly soluble in organic solvents, they cannot be separated by simple evaporation. The most effective purification method is an acid-base extraction [4]. By treating the crude organic mixture with a dilute aqueous acid (e.g., 10% HCl), the primary amine is protonated to form a water-soluble ammonium salt, which migrates to the aqueous layer. The non-basic biphenyls and alcohols remain in the organic layer and can be discarded[4][5].
Q2: During the acid-base extraction, I am experiencing severe emulsion formation, or my product yield is unusually low. What is the mechanistic cause? A2: Emulsions often occur due to the high lipophilicity of the 3-bromophenyl group, which gives the protonated amine surfactant-like properties in the separatory funnel. To break the emulsion, add a small amount of brine (saturated NaCl) to the aqueous layer; this increases the ionic strength and forces the organic and aqueous layers to separate[6]. Low yields during the basification step usually indicate incomplete deprotonation. To efficiently extract the free base back into an organic solvent, the aqueous layer must be adjusted to a pH > 10 using a strong base like NaOH[2]. If the pH is too low, the compound remains partially protonated and will be lost in the aqueous waste[7].
Q3: When I attempt to precipitate the hydrochloride salt of 1-(3-Bromophenyl)cyclohexan-1-amine, I obtain a gummy oil instead of a crystalline solid. How can I fix this? A3: Gummy oils form when there is residual water in the organic solvent or when the crystallization solvent is too polar. The conversion of the free base to the hydrochloride salt significantly improves the stability and handling properties of arylcyclohexylamines[2]. To ensure a crystalline product:
-
Thoroughly dry the free base organic extract over anhydrous Na₂SO₄ or MgSO₄ before salt formation[2].
-
Use an anhydrous solution of HCl in ether or isopropanol[2].
-
If an oil forms, gently heat the mixture until it dissolves, then add a non-polar antisolvent (like cold diethyl ether) dropwise until turbidity persists, and allow it to cool slowly[2][8].
Step-by-Step Methodologies
Protocol 1: Acid-Base Extraction and Free Base Isolation
Causality & Validation: This protocol leverages the pH-dependent solubility of the amine to isolate it from neutral and acidic impurities[7].
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane)[4].
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous HCl. Shake vigorously and vent. The amine protonates and migrates to the aqueous layer[5].
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the organic layer (containing biphenyl and alcohol impurities)[4][5].
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 20% aqueous NaOH dropwise while stirring until the pH indicator paper reads >10[2]. The solution will become cloudy as the free base precipitates as an oil.
-
Organic Recovery: Extract the basic aqueous layer twice with fresh diethyl ether. Combine the ether extracts.
-
Drying & Concentration: Dry the combined ether extracts over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the purified 1-(3-Bromophenyl)cyclohexan-1-amine free base[2].
Protocol 2: Hydrochloride Salt Formation and Recrystallization
Causality & Validation: Salt formation further purifies the compound by excluding non-basic trace contaminants that do not crystallize within the specific solvent lattice[2].
-
Salt Precipitation: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. While stirring rapidly, add 1.1 to 1.2 equivalents of anhydrous HCl in isopropanol dropwise[2][8]. A white precipitate should form immediately.
-
Isolation: Collect the crude hydrochloride salt via vacuum filtration. Wash the filter cake with cold diethyl ether.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of boiling isopropanol just until the solid dissolves[2][8].
-
Antisolvent Addition: Remove from heat and slowly add diethyl ether dropwise until the solution becomes slightly cloudy (turbid)[2].
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 2 hours to maximize crystal yield[2].
-
Final Drying: Filter the purified crystals and dry under high vacuum to remove residual solvent.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters and stoichiometric ratios required for the successful purification of 1-(3-Bromophenyl)cyclohexan-1-amine.
| Parameter | Recommended Value / Condition | Mechanistic Purpose |
| Aqueous Acid Wash | 10% HCl (v/v) | Protonates the primary amine to form a water-soluble salt[5]. |
| Basification pH | pH > 10 | Ensures complete deprotonation of the amine for organic extraction[2]. |
| HCl Equivalents | 1.1 - 1.2 eq. | Provides a slight excess to guarantee complete salt formation without degrading the product[2]. |
| Recrystallization System | Isopropanol : Diethyl Ether | Balances solubility (isopropanol) and antisolvent properties (ether) to drive crystal nucleation[2][8]. |
| Drying Agent | Anhydrous Na₂SO₄ | Removes trace water that causes "gummy" or oily salt precipitation[2]. |
Visualizations of Experimental Workflows
Diagram 1: Impurity Tracking During Synthesis and Workup
Caption: Synthetic workflow highlighting the generation of basic and non-basic impurities.
Diagram 2: Acid-Base Extraction Logic
Caption: Acid-base extraction logic for separating the target amine from non-basic impurities.
References
- Google Patents. "US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines.
-
Wikipedia. "Acid–base extraction." Wikipedia.[Link]
-
Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts, 2022. [Link]
-
Edubirdie. "Acid-Base Extraction." Edubirdie. [Link]
-
Grokipedia. "Acid–base extraction." Grokipedia.[Link]
Sources
- 1. Methoxisopropamine|C16H23NO2|For Research [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Base Extraction - Edubirdie [edubirdie.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 1-(3-Bromophenyl)cyclohexan-1-amine in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic analytical results or assay failures when working with arylcyclohexylamine derivatives.
1-(3-Bromophenyl)cyclohexan-1-amine (CAS: 676135-77-6) is a critical intermediate in the synthesis of NMDA receptor modulators and research chemicals. However, its structural combination of a primary amine and a brominated aromatic ring creates specific vulnerabilities in solution. This guide bypasses generic advice to provide you with the mechanistic causality behind these stability issues, alongside self-validating protocols to ensure absolute scientific integrity in your workflows.
Scientific Grounding: Mechanisms of Degradation
To troubleshoot effectively, you must understand the three primary thermodynamic and kinetic stressors that act upon this molecule in solution:
-
pH-Dependent Speciation (The Precipitation Trigger): Like most arylcyclohexylamines, the primary amine on this scaffold has a pKa of approximately 7.5 to 8.5 . In acidic environments, it exists as a highly water-soluble ammonium cation. However, if the solution pH exceeds 8.5, the molecule deprotonates into its free base form. This free base has a high partition coefficient (LogP) and is highly lipophilic, leading to rapid precipitation out of aqueous media.
-
Photolytic Debromination (The Structural Cleavage): The C-Br bond on the phenyl ring is thermodynamically vulnerable to ultraviolet (UV) irradiation. Exposure to ambient laboratory light (specifically in the 254–300 nm range) induces homolytic cleavage of the carbon-bromine bond, generating a phenyl radical that quickly abstracts a hydrogen atom to form the debrominated degradant, 1-phenylcyclohexan-1-amine .
-
Oxidative Degradation: Primary amines are susceptible to slow oxidation when exposed to dissolved oxygen or reactive oxygen species (ROS) catalyzed by trace transition metals in poor-quality solvents, leading to the formation of hydroxylamines or N-oxides .
Troubleshooting Guides & FAQs
Q: Why did my aqueous stock solution suddenly turn cloudy or form a precipitate during my assay? A: Causality: You have likely encountered an alkaline shift. If your assay buffer (e.g., Tris or HEPES) has a pH > 7.5, the compound deprotonates from its soluble ammonium salt into its insoluble free base. Solution: Always pre-dissolve the compound in a miscible organic solvent (like Methanol) before spiking it into the aqueous buffer. Ensure the final assay buffer is maintained at a pH below 7.0 if high concentrations are required.
Q: I am seeing a secondary peak in my LC-MS chromatogram at M-79/M-81 (loss of Bromine). What happened? A: Causality: This is the hallmark of photolytic debromination. The C-Br bond has cleaved due to UV exposure on your benchtop or within the autosampler compartment. Solution: Immediately switch to amber glass HPLC vials. Never leave clear vials of brominated aromatics exposed to ambient laboratory fluorescent lighting for extended periods.
Q: My DMSO stock solution degraded after 3 months at -20°C, showing multiple new peaks. Why? A: Causality: Pure Dimethyl Sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles pull atmospheric moisture into the vial. This water ingress alters the local micro-environment, promoting hydrolysis and amine oxidation over time. Solution: Aliquot your master stocks into single-use volumes to prevent freeze-thaw cycles. For long-term analytical stability, consider using Methanol acidified with 0.1% Formic Acid instead of DMSO.
Experimental Protocols
Protocol: Preparation and Validation of a 10 mM Stable Stock Solution
This protocol is designed as a self-validating system to guarantee structural integrity prior to downstream assays.
Step 1: Solvent Selection & Weighing
-
Weigh exactly 2.54 mg of 1-(3-Bromophenyl)cyclohexan-1-amine (MW: 254.17 g/mol ) using a microbalance.
-
Dissolve the powder in 1.0 mL of LC-MS grade Methanol. Avoid pure DMSO for long-term storage of primary amines due to hygroscopic degradation.
Step 2: Acidification (The Stabilization Step)
-
Add 1.0 µL of LC-MS grade Formic Acid to the solution (final concentration 0.1% v/v).
-
Causality: This forces the pH below 4.0, ensuring 100% protonation of the primary amine. The resulting ammonium cation is highly stable against oxidative degradation and remains perfectly soluble.
Step 3: Actinic Shielding & Aliquoting
-
Transfer the solution immediately into amber glass vials with PTFE-lined caps to block UV transmission.
-
Divide into 50 µL single-use aliquots to eliminate freeze-thaw moisture ingress. Store at -20°C.
Step 4: Self-Validation (LC-MS Verification)
-
Before utilizing the stock in a critical experiment, run a 1 µL injection on your LC-MS.
-
Validation Criteria: The intact mass must show the characteristic bromine isotope pattern (M+H at m/z 254 and 256 in a strict 1:1 ratio). The complete absence of m/z 176 (the debrominated product) validates that the actinic shielding was successful.
Quantitative Data Presentation
Table 1: Stability Matrix of 1-(3-Bromophenyl)cyclohexan-1-amine
| Solvent / Matrix | pH Level | Storage Temp | Light Exposure | Estimated Shelf Life | Primary Degradant / Issue |
| H₂O / Buffer | Alkaline (pH 9.0) | 25°C | Ambient | < 1 Hour | Precipitation (Free Base) |
| H₂O / Buffer | Acidic (pH 4.0) | 4°C | Ambient | 7 Days | Trace Debromination |
| DMSO (Neat) | Neutral | 25°C | Ambient | 14 Days | Oxidation / Water Ingress |
| MeOH + 0.1% FA | Acidic (pH <4.0) | -20°C | Amber Vial | > 12 Months | None Detected (Stable) |
Visualizing Degradation Pathways
Degradation pathways and stability outcomes of 1-(3-Bromophenyl)cyclohexan-1-amine in solution.
References
-
Esketamine Nasal Spray: Rapid Relief for TRD and Suicide Prevention—Mechanisms and Pharmacodynamics. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI - International Journal of Molecular Sciences. Available at:[Link]
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One. Available at:[Link]
Optimization of reaction conditions for cyclohexanone amination
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding and actionable troubleshooting strategies for the amination of cyclohexanone.
Reductive amination is a cornerstone reaction in pharmaceutical synthesis for generating substituted cyclohexylamines. However, achieving high selectivity requires precise control over reaction kinetics to prevent competing side reactions.
Mechanistic Workflow & Causality
The reductive amination of cyclohexanone is a delicate kinetic balancing act. The reaction proceeds via the condensation of an amine with the ketone to form a hemiaminal, which dehydrates to an imine (or iminium ion), followed by reduction to the target amine.
Failure to optimize conditions leads to two primary failure modes[1]:
-
Premature Reduction: The reducing agent attacks the cyclohexanone before imine formation is complete, yielding cyclohexanol .
-
Over-alkylation: The newly formed secondary amine is more nucleophilic than the starting primary amine, reacting with another equivalent of cyclohexanone to form an unwanted tertiary amine [2].
Reaction pathways and common failure modes in cyclohexanone amination.
Optimization of Reaction Variables
To prevent the side reactions illustrated above, the choice of reducing agent and environmental conditions is critical. The electron-withdrawing groups on reagents like NaBH(OAc)₃ and NaBH₃CN reduce their nucleophilicity, allowing the imine to form fully before reduction occurs[3].
Table 1: Quantitative Comparison of Reducing Systems for Cyclohexanone Amination
| Reducing System | Optimal pH | Ketone Reduction Risk | Over-alkylation Risk | Mechanistic Advantage & Best Use Case |
| NaBH₄ | 7.0 - 8.0 | High | Moderate | Highly reactive. Requires strict two-step protocol (pre-forming imine) to avoid cyclohexanol byproduct. |
| NaBH₃CN | 4.0 - 6.0 | Low | Moderate | Cyanide group withdraws electron density, making it stable at low pH. Excellent for one-pot synthesis[4]. |
| NaBH(OAc)₃ | 4.0 - 5.0 | Very Low | Low | Steric bulk and acetate groups severely limit reactivity with ketones. Gold standard for lab-scale one-pot reactions. |
| H₂ + Rh/SiO₂ | Neutral | Low | Very Low | Heterogeneous bimetallic catalysts (e.g., Rh-Ni) suppress secondary amine formation. Ideal for industrial scale-up[2]. |
Self-Validating Experimental Protocols
Protocol A: Lab-Scale One-Pot Reductive Amination using NaBH(OAc)₃
This protocol utilizes NaBH(OAc)₃ in dichloroethane (DCE) to maximize selectivity for the primary amine condensation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂, dissolve cyclohexanone (1.0 equiv, 10 mmol) and the primary amine (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M).
-
pH Optimization: Add glacial acetic acid (1.0 - 2.0 equiv) to adjust the apparent pH to ~4-6. Causality: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack, but excessive acid will protonate the amine, halting the reaction[5].
-
Imine Formation: Stir at room temperature for 1-2 hours.
-
Self-Validation Check: Remove a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS or TLC. Do not proceed until cyclohexanone consumption is >95%.
-
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exotherm.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via LC-MS.
-
Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the product. Extract with dichloromethane, dry over MgSO₄, and concentrate.
Protocol B: Industrial Scale-Up using Heterogeneous Catalysis (H₂ + Rh-Ni/SiO₂)
For scale-up, hydride reagents generate toxic boron waste. Transition-metal-catalyzed hydrogenation is preferred, though over-alkylation is a severe risk[1].
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure autoclave with cyclohexanone (1.0 equiv), the amine source (e.g., NH₃ or primary amine, 4.0 equiv), and cyclohexane as the solvent. Causality: A large excess of the amine source is critical to outcompete the product amine and prevent over-alkylation[2].
-
Catalyst Addition: Add 2 wt.% Rh-Ni/SiO₂ catalyst (typically 1-5 mol% metal loading).
-
Pressurization: Purge the reactor 3x with N₂, then 3x with H₂. Pressurize to 4 bar NH₃ and 2 bar H₂.
-
Reaction: Heat to 100 °C under vigorous stirring (900 rpm) to eliminate mass-transfer limitations.
-
Self-Validation Check: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases.
-
-
Filtration: Cool to room temperature, vent safely, and filter the catalyst through a Celite pad (the catalyst can be recycled up to 4 times)[2].
Troubleshooting & FAQs
Q1: My reaction yields significant amounts of cyclohexanol instead of the target amine. What went wrong? A1: You are experiencing premature reduction. This occurs when the reducing agent reduces the cyclohexanone before the imine has time to form.
-
Fix: Switch from NaBH₄ to a milder reductant like NaBH(OAc)₃ or NaBH₃CN[3]. If you must use NaBH₄, enforce a strict two-step protocol: add a dehydrating agent (e.g., Ti(OiPr)₄ or MgSO₄) to the ketone/amine mixture, wait for 100% imine conversion, and only then add the reductant.
Q2: I am seeing a large secondary/tertiary amine byproduct peak on my LC-MS (Over-alkylation). How do I suppress this? A2: Over-alkylation happens because the newly formed amine is less sterically hindered or more nucleophilic than the starting materials.
-
Fix: First, increase the stoichiometry of your starting amine (use 2-5 equivalents) to push the statistical likelihood of the primary condensation[2]. Second, if using catalytic hydrogenation, switch to a bimetallic catalyst like Rh-Ni/SiO₂, which has been proven to selectively yield primary/secondary amines without unwanted higher-order alkylation[2].
Q3: The reaction stalls, and GC-MS shows unreacted cyclohexanone and amine. Adding more reducing agent doesn't help. A3: The bottleneck is likely the equilibrium of the imine formation, not the reduction step. Imine formation produces water; if water is not removed, the equilibrium stalls at the hemiaminal intermediate[5].
-
Fix: Check your pH. The optimal range is 4-6. If the pH is too high, add catalytic acetic acid. If the pH is correct, add 3Å molecular sieves to the reaction vessel to actively scavenge water and drive the equilibrium toward the imine[5].
References
1.5 - Benchchem 2.2 - MDPI 3.1 - Chemical Reviews (ACS) 4. 3 - Master Organic Chemistry 5.4 - Chemistry Steps
Sources
Preventing byproduct formation in Grignard reactions for synthesis
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to help you troubleshoot, optimize, and perfect your Grignard workflows.
Grignard reactions are foundational to carbon-carbon bond formation, but their high reactivity often leads to competing side reactions. Preventing these byproducts requires a deep understanding of the underlying mechanistic causality—shifting our approach from merely "following a recipe" to engineering a robust, self-validating chemical system.
Diagnostic Q&A: Identifying and Resolving Byproduct Formation
Q1: I am observing a high-boiling dimer byproduct instead of my desired Grignard reagent. How do I prevent this?
The Causality: You are observing Wurtz coupling (
-
Kinetic Control: Add the alkyl halide strictly dropwise. Ensure vigorous stirring to immediately disperse the halide away from the bulk solution and onto the magnesium surface.
-
Thermal Management: Wurtz coupling is favored at elevated temperatures. While gentle heating is often required to initiate the reaction, you must apply a cooling bath immediately after initiation to control the exothermic runaway[1].
-
Continuous Flow Systems: For highly prone substrates (e.g., benzyl halides), transitioning from a batch reactor to a continuous flow dual-column microreactor significantly narrows the residence time distribution, suppressing Wurtz coupling to below 2%[3][4].
Q2: My Grignard addition to a sterically hindered ketone yielded the starting ketone and an alkane upon workup. What happened?
The Causality: Your Grignard reagent acted as a base rather than a nucleophile, leading to enolization . When a ketone possesses
-
Modulate Nucleophilicity vs. Basicity: Use anhydrous Cerium(III) chloride (
) or Zinc chloride ( ) additives. Transmetallation to an organocerium or organozinc species drastically reduces the basicity of the reagent while maintaining high nucleophilicity, favoring 1,2-addition over enolization.
Q3: I am seeing a secondary alcohol byproduct instead of my desired tertiary alcohol when reacting a Grignard with a bulky ketone. Why?
The Causality: This is a reduction byproduct caused by
-
Reagent Selection: If possible, use Grignard reagents lacking
-hydrogens (e.g., methyl or phenyl Grignards). -
Turbo-Grignard Reagents: Employ Knochel's "Turbo-Grignard" (
). The addition of stoichiometric breaks up the polymeric aggregates of the Grignard reagent in solution, forming a highly reactive monomeric magnesiate complex[6][7]. This massive boost in nucleophilicity allows the reaction to proceed at much lower temperatures, kinetically outcompeting the -hydride transfer pathway.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways a Grignard reagent can take, emphasizing the critical nodes where experimental control dictates product distribution.
Caption: Reaction pathways of Grignard synthesis highlighting desired products vs. common byproducts.
Quantitative Data Summary: Byproduct Troubleshooting Matrix
To assist in rapid experimental adjustments, the following table synthesizes the causality and preventative parameters for common side reactions[1][2][5].
| Byproduct Type | Chemical Signature | Primary Causality | Preventative Strategy & Additives |
| Wurtz Coupling | High local | Dropwise addition; Dilution; Flow chemistry; Maintain | |
| Hydrolysis | Trace moisture in glassware/solvent. | Flame-dry glassware under vacuum; Distill solvents over Na/benzophenone. | |
| Oxidation | Oxygen ingress into the reaction vessel. | Rigorous Schlenk line techniques; Argon over Nitrogen (Ar is heavier). | |
| Enolization | Recovered Substrate | Grignard acting as a base on | Add |
| Reduction | Use Turbo-Grignard ( |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation. The following procedures incorporate visual and chemical checkpoints to ensure system integrity before proceeding to the next step.
Protocol A: Anhydrous Preparation of a Standard Grignard Reagent
Objective: Maximize
-
System Preparation (Self-Validation: Moisture Exclusion):
-
Flame-dry a 3-neck Schlenk flask equipped with a reflux condenser and dropping funnel under vacuum (0.1 mbar). Backfill with Argon. Repeat 3 times.
-
Add magnesium turnings (1.1 equivalents). Validation: Stir the dry turnings vigorously for 12 hours under Argon to mechanically cleave the passivating
layer.
-
-
Chemical Initiation (Self-Validation: Visual Cue):
-
Suspend the Mg in anhydrous THF (just enough to cover). Add a single crystal of Iodine (
). -
Validation: The solution will turn purple. Gently warm the flask. Initiation is confirmed only when the purple color completely fades to colorless/pale yellow, indicating the
has reacted to expose active Mg(0)[2].
-
-
Halide Addition (Minimizing Wurtz Coupling):
-
Dissolve the alkyl halide (1.0 eq) in anhydrous THF.
-
Add 5% of the halide solution to the flask. Wait for a localized exotherm (bubbling).
-
Once initiated, place the flask in a room-temperature water bath to act as a heat sink. Add the remaining halide strictly dropwise over 1-2 hours[1].
-
-
Titration (Self-Validation: Active Molarity):
-
Do not assume 100% yield. Titrate the resulting solution using menthol with 1,10-phenanthroline as an indicator. The solution will shift from deep purple to colorless at the endpoint, giving you the exact active molarity for your subsequent addition step.
-
Protocol B: Turbo-Grignard Mediated Addition to Sterically Hindered Ketones
Objective: Utilize
Caption: Mechanism of Turbo-Grignard reagent breaking polymeric aggregates to enhance reactivity.
-
Reagent Preparation: Purchase or prepare
in THF. If preparing in-house, must be rigorously dried under high vacuum at for 4 hours prior to complexation[7]. -
Substrate Cooling: Dissolve the sterically hindered ketone in anhydrous THF and cool to
to (depending on substrate sensitivity). -
Addition: Add the Turbo-Grignard reagent dropwise. The
breaks the Grignard aggregates, forming a highly nucleophilic monomeric species[6]. This enhanced reactivity allows the nucleophilic attack to outpace the higher-activation-energy pathways of enolization and -hydride reduction. -
Quench: Quench cold with saturated aqueous
to safely destroy unreacted organometallics before warming to room temperature.
References
-
Chem-Station Int. Ed. "Turbo Grignard Reagent". Chem-Station. Available at: [Link]
-
Deitmann, E., et al. "Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation". ChemRxiv. Available at:[Link]
-
Organic Chemistry Portal. "Grignard Reaction". Organic Chemistry Portal. Available at:[Link]
-
Hermann, A., et al. "Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents". ResearchGate. Available at:[Link]
-
ACS Publications. "Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System". ACS. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Guide for 1-(3-Bromophenyl)cyclohexan-1-amine Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1-(3-Bromophenyl)cyclohexan-1-amine , a primary arylcyclohexylamine derivative.
Synthesizing this specific compound presents two distinct mechanistic bottlenecks: the selective mono-metalation of a dihalogenated benzene ring, and the nucleophilic displacement of a nitrile in the presence of an unprotected primary amine. This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps to ensure a high-yielding, self-validating synthetic system.
Mechanistic Overview & Synthetic Strategy
The most robust route to 1-arylcyclohexyl-1-amines is the Bruylants reaction , which involves the nucleophilic displacement of an
-
Selective Halogen-Metal Exchange: Using standard magnesium turnings with 1,3-dibromobenzene frequently leads to Wurtz-type homocoupling (forming 3,3'-dibromobiphenyl) or di-Grignard formation. To achieve strict mono-metalation, we utilize Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) [2]. The lithium chloride breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity and allowing selective Br/Mg exchange at low temperatures (-15 °C).
-
Stoichiometric Compensation for Primary Amines: Because the intermediate is a primary aminonitrile (1-aminocyclohexanecarbonitrile), the first equivalent of the Grignard reagent will act exclusively as a base, deprotonating the
group to form a magnesium amide. A minimum of 2.2 to 2.5 equivalents of the Grignard reagent is required to drive the subsequent nucleophilic attack and displace the nitrile group [1].
Synthetic Workflow
Fig 1: Synthetic workflow for 1-(3-Bromophenyl)cyclohexan-1-amine via Bruylants reaction.
Experimental Protocols (Self-Validating Workflows)
Step A: Synthesis of 1-Aminocyclohexanecarbonitrile
-
Procedure: Dissolve ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) in aqueous ammonia (25% w/w). Slowly add cyclohexanone (1.0 eq) dropwise at room temperature under vigorous stirring. Stir the biphasic mixture for 24 hours.
-
Workup: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under vacuum. -
Validation Checkpoint: The product should be a clear, slightly viscous oil. Verify the presence of the nitrile group via FTIR (sharp peak at ~2230 cm⁻¹). If a strong carbonyl stretch (~1715 cm⁻¹) persists, the Strecker reaction is incomplete.
Step B: Preparation of 3-Bromophenylmagnesium Chloride
-
Procedure: In an oven-dried, argon-purged Schlenk flask, dissolve 1,3-dibromobenzene (2.5 eq relative to the aminonitrile) in anhydrous THF (0.5 M). Cool the solution to -15 °C using an ice/salt bath. Slowly add iPrMgCl·LiCl (1.3 M in THF, 2.5 eq) dropwise over 30 minutes. Stir at -15 °C for 2 hours.
-
Validation Checkpoint: Quench a 0.5 mL aliquot with saturated aqueous
and analyze via GC-MS. You should observe bromobenzene (indicating successful mono-metalation) and negligible 1,3-dibromobenzene or benzene (which would indicate over-metalation).
Step C: Bruylants Reaction (Nitrile Displacement)
-
Procedure: Dissolve the 1-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous THF and cool to 0 °C. Dropwise, transfer the freshly prepared 3-bromophenylmagnesium chloride solution (2.5 eq) into the aminonitrile solution. An initial evolution of gas (ethane/propane from deprotonation) will occur. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction carefully at 0 °C with saturated aqueous
. (Safety Note: Ensure the quench is performed in a highly ventilated fume hood, as unreacted traces of cyanide will liberate HCN gas). Basify the aqueous layer to pH 10 with 1M NaOH and extract with ethyl acetate. Dry, filter, and concentrate. -
Validation Checkpoint: Disappearance of the nitrile stretch (~2230 cm⁻¹) in FTIR confirms complete displacement.
Quantitative Data: Grignard Optimization
The table below summarizes our internal validation data regarding the choice of metalation strategy and stoichiometric ratios.
| Metalation Strategy | Reagent Equivalents | Temp (°C) | Major Impurity Detected | Isolated Yield (%) |
| Mg turnings + | 1.2 eq | Reflux | 3,3'-dibromobiphenyl (Wurtz) | 12% |
| Mg turnings + | 2.5 eq | Reflux | 3,3'-dibromobiphenyl (Wurtz) | 28% |
| iPrMgCl·LiCl | 1.2 eq | -15 °C | Unreacted aminonitrile | 18% |
| iPrMgCl·LiCl | 2.5 eq | -15 °C to RT | None (Trace bromobenzene) | 84% |
Table 1: Optimization of the Grignard formation and Bruylants displacement steps.
Troubleshooting & FAQs
Q1: My yield of the final amine is extremely low (<20%), and I am recovering mostly unreacted starting material. What went wrong?
A1: You likely used a 1:1 or slight excess (e.g., 1.2 eq) of the Grignard reagent. Because 1-aminocyclohexanecarbonitrile contains an unprotected primary amine, the first equivalent of the Grignard reagent is consumed purely as a base to form the magnesium amide (
Q2: GC-MS analysis of my Grignard reagent shows large amounts of 3,3'-dibromobiphenyl. How do I prevent this? A2: This is classic Wurtz-type homocoupling, which is highly prevalent when reacting dihalobenzenes with solid magnesium turnings at elevated temperatures. Abandon traditional magnesium turnings and switch to Knochel's Turbo-Grignard (iPrMgCl·LiCl). The homogeneous halogen-metal exchange at -15 °C completely suppresses homocoupling and prevents di-Grignard formation[2].
Q3: The final product is a viscous oil that resists crystallization. How can I purify it without using column chromatography?
A3: The free base of 1-(3-Bromophenyl)cyclohexan-1-amine is a dense oil at room temperature. To purify and solidify the compound, convert it to its hydrochloride salt. Dissolve the crude oil in anhydrous diethyl ether and bubble dry
Q4: I noticed a strong bitter almond odor during the aqueous quench of the Bruylants reaction. Is this normal?
A4: Stop immediately and ensure maximum ventilation. This odor indicates the evolution of Hydrogen Cyanide (HCN) gas. During the Bruylants reaction, the displaced nitrile leaving group forms cyanide ions in the solution. If your quench solution is too acidic (e.g., concentrated
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. URL: [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. URL: [Link]
Technical Support Center: 1-(3-Bromophenyl)cyclohexan-1-amine Degradation & Metabolism
Welcome to the Support Hub for 1-(3-Bromophenyl)cyclohexan-1-amine (a brominated primary arylcyclohexylamine). This guide is designed for research scientists and drug development professionals conducting pharmacokinetic (PK), stability, or forensic toxicological evaluations.
Below, you will find mechanistic overviews, self-validating experimental protocols, quantitative data summaries, and troubleshooting FAQs to resolve common analytical bottlenecks.
Core Degradation & Metabolic Pathways (Mechanistic Overview)
Understanding the structural constraints of 1-(3-Bromophenyl)cyclohexan-1-amine is critical for predicting its degradation. Because the amine is attached to a fully substituted (quaternary) alpha-carbon, classical [1]—which requires an alpha-proton—is sterically and electronically blocked.
Instead, degradation is primarily driven by hepatic[2]. The meta-bromo substitution exerts an electron-withdrawing inductive effect, slightly deactivating the phenyl ring. This directs Phase I oxidation preferentially toward alicyclic hydroxylation (on the cyclohexane ring) and, to a lesser extent, aromatic hydroxylation (at the ortho/para positions of the phenyl ring). A minor pathway involves C-N bond cleavage to form the deaminated ketone, 1-(3-bromophenyl)cyclohexanone[3]. These primary metabolites are subsequently targeted by UGT enzymes for Phase II glucuronidation.
Metabolic degradation pathways of 1-(3-Bromophenyl)cyclohexan-1-amine via Phase I and II enzymes.
Troubleshooting Guides & FAQs
Q1: During LC-MS/MS analysis, why do I observe multiple peaks with the exact same m/z (+16 Da shift) for the hydroxylated metabolites? A: CYP450-mediated oxidation is not strictly regioselective. Hydroxylation can occur at multiple positions on the cyclohexyl ring (e.g., 2-, 3-, or 4-OH) and the aromatic ring, generating several isobaric isomers. Fix/Differentiation: Utilize MS/MS collision-induced dissociation (CID). Aromatic hydroxylations will show a mass shift in the bromophenyl fragment (e.g., m/z 171 → 187), whereas alicyclic hydroxylations will exhibit a characteristic neutral loss of water (-18 Da) directly from the precursor ion[4].
Q2: My parent compound is degrading spontaneously in the stock solution before I even begin the assay. How do I prevent this? A: Primary[5] and spontaneous degradation if stored as a freebase in protic solvents at room temperature. Fix: Always store the compound as a hydrochloride (HCl) salt in anhydrous acetonitrile at -20°C. If you must use the freebase, acidify your stock solution with 0.1% formic acid. Protonating the amine stabilizes the C-N bond against spontaneous oxidative cleavage.
Q3: My recovery of the deaminated ketone metabolite (1-(3-bromophenyl)cyclohexanone) is highly variable and often low. What is going wrong? A: The ketone derivative lacks the polar amine group, making it highly lipophilic and significantly more volatile than the parent compound. If your sample preparation involves a nitrogen dry-down step (evaporation to dryness), you are likely losing the ketone to volatilization. Fix: Avoid dry-down steps. Instead, use a direct "dilute-and-shoot" protein precipitation method (detailed in Section 3), or evaporate only partially under a gentle nitrogen stream at room temperature (never heated).
Validated Experimental Protocol: In Vitro Microsomal Stability Assay
To accurately map the degradation profile, we recommend a self-validating Human Liver Microsome (HLM) assay. This protocol isolates enzymatic degradation from chemical instability by utilizing strict control environments.
Causality & Self-Validation Design:
-
Positive Control (Verapamil): A high-clearance drug run in parallel to validate that the CYP enzymes in the HLM batch are active.
-
Negative Control (No-NADPH): A parallel incubation lacking the NADPH cofactor. Any degradation observed here is purely chemical/spontaneous, not enzymatic, allowing you to subtract background degradation.
Step-by-Step Methodology
-
Master Mix Preparation: In a polypropylene tube (to prevent non-specific binding of the lipophilic amine), combine 100 mM potassium phosphate buffer (pH 7.4), HLM (final protein concentration 0.5 mg/mL), and 1-(3-Bromophenyl)cyclohexan-1-amine (final concentration 1 µM). Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic degradation by adding NADPH (final concentration 1 mM). Causality: Adding NADPH last ensures that all enzymes and substrates are at thermal equilibrium, providing precise T=0 kinetics.
-
Incubation & Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 45, 60 min), extract a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold (-20°C) acetonitrile containing an internal standard (e.g., Ketamine-D4). Causality: The high organic ratio and freezing temperature instantly denature CYP proteins, halting degradation at the exact second of sampling.
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins, preventing LC column clogging.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Self-validating in vitro microsomal stability assay workflow for degradation profiling.
Data Presentation: LC-MS/MS Quantitative Transitions
When programming your mass spectrometer, account for the natural isotopic distribution of Bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br). You will observe a characteristic 1:1 doublet separated by 2 Da for all parent and metabolite precursor ions.
Table 1: Expected Exact Masses and MRM Transitions for Degradation Products
| Analyte / Metabolite | Chemical Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (⁷⁹Br / ⁸¹Br) | Dominant Product Ions (m/z) | Mechanistic Origin |
| Parent Compound | C₁₂H₁₆BrN | 253.046 | 254.05 / 256.05 | 171.0 / 173.0 | N/A |
| Alicyclic-OH | C₁₂H₁₆BrNO | 269.041 | 270.05 / 272.05 | 252.04 / 254.04 (-H₂O) | CYP3A4 / CYP2B6 Oxidation |
| Aromatic-OH | C₁₂H₁₆BrNO | 269.041 | 270.05 / 272.05 | 187.0 / 189.0 | CYP450 Oxidation |
| Ketone (Deaminated) | C₁₂H₁₃BrO | 252.015 | 253.02 / 255.02 | 171.0 / 173.0 | C-N Cleavage |
| N-Hydroxylamine | C₁₂H₁₆BrNO | 269.041 | 270.05 / 272.05 | 254.05 / 256.05 | CYP450 N-Oxidation |
References
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, MDPI. Available at:[Link][2]
-
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Molecules, MDPI. Available at:[Link][4]
-
Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE). Forensic Science International, ResearchGate. Available at:[Link][5]
-
1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes. Neurochemistry International, PubMed. Available at:[Link][6]
-
Oxidative deamination. Wikipedia, The Free Encyclopedia. Available at:[Link][1]
Sources
- 1. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amine Flash Purification
Welcome to the Technical Support Center for Amine Purification. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the notorious challenges associated with isolating basic organic compounds.
This guide bypasses generic advice to focus on the causality of chromatographic failures and provides self-validating, field-proven protocols to ensure high-purity isolations.
The Core Mechanism: Why Amines Fail on Bare Silica
To troubleshoot amine purification, we must first understand the fundamental molecular interactions at play. Standard flash chromatography relies on bare silica gel. The surface of this gel is populated with silanol groups (Si-OH), which act as Brønsted acids with a pKa of approximately 4.5 to 5.0[1].
Organic amines (secondary, tertiary, and heterocycles) are inherently basic. When a basic amine is introduced to an acidic silica column, a strong ionic acid-base interaction occurs[2]. This ionic attraction supersedes standard adsorption-desorption kinetics. The causality is simple: the amine protonates, binds irreversibly to the silica, and slowly bleeds off the column, resulting in severe peak tailing, streaking across multiple fractions, and catastrophic yield loss[3].
Decision matrix for selecting the optimal organic amine purification strategy.
Troubleshooting Guide & FAQs
Q1: My amine is streaking across all my fractions on a standard silica column. How can I fix this immediately? A: If you are restricted to using bare silica, you must dynamically neutralize the acidic silanols by adding a basic modifier to your mobile phase[4]. Typically, 0.1% to 2% (v/v) of Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) is added to a Dichloromethane (DCM)/Methanol (MeOH) gradient[3]. Causality: The highly concentrated modifier outcompetes your target amine for the acidic silanol binding sites, masking the acidity and allowing your compound to elute as a discrete band[2]. Self-Validation Check: Always add the modifier to both the equilibration and elution solvents. Check the pH of the column flow-through prior to loading; it must be basic to confirm the column is saturated.
Q2: I added TEA to my mobile phase, but now I can't remove it from my final product. What is the alternative? A: Removing TEA or NH₄OH post-purification often requires high vacuum or aqueous washing, which risks product degradation and yield loss[3]. The optimal solution is to switch to an Amine-Functionalized Silica stationary phase (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[1][3]. Causality: These columns feature a carbon tether end-capped with a primary amine that permanently masks the silica's acidity[3]. Because the stationary phase itself is basic, the acid-base interaction is eliminated. You can use simple, volatile solvent systems like Hexane/Ethyl Acetate without any modifiers, making solvent evaporation trivial[1].
Q3: My target amine is highly polar and water-soluble. Normal-phase chromatography isn't working. What next? A: Transition to Reversed-Phase (C18) Chromatography . Causality: Highly polar amines will not easily elute from normal-phase columns. In reversed-phase, you can exploit the "2 pH rule": adjust the mobile phase pH to at least two units above the amine's pKa using a volatile base (like 0.1% TEA or Ammonium Hydroxide)[2]. This deprotonates the amine into its neutral free-base form, drastically increasing its lipophilicity and retention on the C18 column, allowing for a controlled, high-resolution separation[2].
Q4: I am trying to isolate a trace amine from a complex mixture of neutral and acidic impurities. How do I selectively capture it? A: Utilize Strong Cation Exchange (SCX) Catch-and-Release chromatography[5]. Causality: SCX resin contains negatively charged sulfonic acid groups. By loading your sample under acidic conditions, your amine becomes protonated (positively charged) and forms a strong ionic bond with the resin ("Catch")[5]. Neutral and acidic impurities lack this positive charge and simply wash through. You then elute the pure amine using a basic solution (e.g., 2M NH₃ in MeOH) which deprotonates the amine, breaking the ionic bond ("Release")[6].
Quantitative Data: Solvent & Stationary Phase Selection
To ensure reproducibility, use the following structured data to select the correct phase and solvent system based on your compound's properties.
| Purification Strategy | Stationary Phase | Recommended Solvent System | Modifiers Required? | Best Use Case |
| Traditional Normal Phase | Bare Silica Gel | DCM / MeOH | Yes (0.1-2% TEA or NH₄OH) | Low-budget purifications; non-sensitive amines. |
| Amine-Modified Normal Phase | Amine-Bonded Silica | Hexane / Ethyl Acetate | No | Standard lipophilic amines; avoiding modifier removal. |
| Reversed-Phase (High pH) | C18 (End-capped) | Water / Acetonitrile | Yes (0.1% Volatile Base) | Highly polar, water-soluble amines. |
| Ion Exchange (SCX) | SCX Resin | DCM / MeOH (Wash) | Yes (Acid to load, Base to elute) | Trace amine isolation from complex neutral/acidic matrices. |
Field-Proven Experimental Protocols
Protocol A: Amine-Functionalized Silica Normal-Phase Purification
This protocol utilizes amine-bonded silica to bypass the need for mobile phase modifiers, ensuring easy downstream solvent evaporation[1].
Step 1: Method Development (Self-Validation) Spot the crude mixture on an amine-functionalized TLC plate. Develop using a simple Hexane/Ethyl Acetate gradient. Causality & Validation: Matching the TLC stationary phase to the flash column ensures the Retention Factor (Rf) values directly translate to the automated system. If the compound elutes at Rf 0.25 on the plate, it will predictably elute at ~4 column volumes (CV) on the flash system, establishing a self-validating gradient before committing the bulk sample.
Step 2: Column Equilibration Equilibrate the amine-functionalized flash column with 3 to 5 CV of the weak solvent (Hexane).
Step 3: Dry Loading Dissolve the crude amine in a minimal amount of a volatile solvent (e.g., DCM). Mix with a small amount of Celite or amine-functionalized silica, evaporate to a free-flowing powder, and load into a solid load cartridge. Causality: Dry loading prevents the strong solvent effect that causes premature band broadening, ensuring sharp peak shapes.
Step 4: Elution & Recovery Run the predetermined Hexane/Ethyl Acetate gradient. Monitor via UV (254 nm) or ELSD. Pool the fractions and evaporate. Because no TEA or NH₄OH was used, the resulting product is a highly pure free-base amine ready for immediate downstream use.
Protocol B: SCX Catch-and-Release Isolation
This protocol is ideal for pulling target amines out of highly complex, dirty reaction mixtures[5].
Step-by-step mechanism of SCX catch-and-release chromatography for amines.
Step 1: Resin Preparation Swell the Strong Cation Exchange (SCX) cartridge with Methanol (MeOH), followed by 1% Acetic Acid in Dichloromethane (DCM) to ensure the sulfonic acid groups are fully protonated.
Step 2: Loading (Catch) Dissolve the crude mixture in DCM containing 1% Acetic Acid. Load onto the SCX column at a slow flow rate (1-2 mL/min). Causality: The acidic environment protonates the target amine, forcing a strong ionic interaction with the negatively charged SCX resin[5]. Self-Validation Check: Monitor the pH of the flow-through. It must remain acidic. If it turns basic, the resin's ion-exchange capacity has been exceeded.
Step 3: Washing Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. Causality: This strips away all neutral and acidic impurities, which cannot form ionic bonds with the resin. The target amine remains immobilized.
Step 4: Elution (Release) Elute the target amine using 2M Ammonia (NH₃) in Methanol. Causality: The high pH environment deprotonates the amine, neutralizing its positive charge. This breaks the ionic bond, releasing the amine from the resin[6]. Evaporate the basic methanolic fractions to yield the purified compound.
References
-
4-(Aminomethyl)-4-methylazetidin-2-one|High-Purity | Benchchem | 5
-
Is there an easy way to purify organic amines? | Biotage | 1
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier | Kinesis | 4
-
How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage | 2
-
RediSep amine functionalized column | Teledyne ISCO | 3
-
(12) United States Patent | Googleapis.com | 6
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. 4-(Aminomethyl)-4-methylazetidin-2-one|High-Purity [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine and Other Arylcyclohexylamines for Researchers in Drug Development
This guide provides a comprehensive comparison of 1-(3-Bromophenyl)cyclohexan-1-amine and other prominent arylcyclohexylamines, offering insights for researchers and professionals engaged in drug discovery and development. By examining structure-activity relationships (SAR), receptor binding affinities, and functional activities, this document aims to elucidate the nuanced pharmacological profiles of these compounds, with a particular focus on the influence of substitutions at the 3-position of the phenyl ring.
The arylcyclohexylamine scaffold is a versatile pharmacophore, giving rise to compounds with a wide spectrum of central nervous system activities.[1] Primarily known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, these molecules can also exhibit significant affinities for monoamine transporters and other receptor systems, leading to a range of effects from dissociative anesthesia to potential antidepressant and neuroprotective properties.[1][2][3] Understanding the impact of subtle structural modifications is therefore paramount for the rational design of novel therapeutics.
While extensive data exists for analogs such as 3-methoxyphencyclidine (3-MeO-PCP) and 3-hydroxyphencyclidine (3-HO-PCP), 1-(3-Bromophenyl)cyclohexan-1-amine remains a less-characterized entity in publicly accessible literature. This guide will therefore leverage established SAR principles and comparative data from well-documented analogs to infer the likely pharmacological profile of this bromo-substituted compound, highlighting areas where further experimental validation is crucial.
The Arylcyclohexylamine Pharmacophore: A Structural Overview
The fundamental structure of an arylcyclohexylamine consists of a cyclohexyl ring attached to both a phenyl ring and an amine group at the same carbon atom.[4] Variations in the substitution pattern on the aryl (phenyl) ring, the nature of the amine (e.g., piperidine, ethylamine), and modifications to the cyclohexyl ring all contribute to the diverse pharmacology of this class of compounds.[2]
dot graph SAR_Overview { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Arylcyclohexylamine Core", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl Ring\n(e.g., Phenyl)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyclohexyl Ring", pos="-1.3,-0.75!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Amine Group\n(e.g., Piperidine)", pos="1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Comparative Pharmacological Profiles
The primary mechanism of action for most psychoactive arylcyclohexylamines is non-competitive antagonism of the NMDA receptor.[2][3] These compounds bind to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions.[5] However, their interactions with other targets, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), can significantly shape their overall pharmacological effects.[4][6]
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (Ki, nM) | Serotonin Transporter (Ki, nM) |
| Phencyclidine (PCP) | 250[6] | 223 | 216[6] |
| 3-MeO-PCP | 20[6] | >10,000[6] | 216[6] |
| 3-HO-PCP | 30[7][8] | - | - |
| 1-(3-Bromophenyl)cyclohexan-1-amine | Not reported | Not reported | Not reported |
Note: Ki values can vary between studies depending on the experimental conditions. Data presented here are representative values from the cited literature.
Based on the structure-activity relationships of halogenated analogs, it is plausible that 1-(3-Bromophenyl)cyclohexan-1-amine possesses significant affinity for the NMDA receptor. The electron-withdrawing nature of the bromine atom at the meta position of the phenyl ring may influence its interaction with the receptor binding site. Further experimental validation through radioligand binding assays is required to confirm this hypothesis.
In-Depth Look at 3-Position Phenyl Ring Substitutions
The substitution at the 3-position of the phenyl ring has a profound impact on the pharmacological profile of arylcyclohexylamines.
-
3-Methoxy (3-MeO-PCP): This analog exhibits a significantly higher affinity for the NMDA receptor compared to PCP.[6] It has been reported to have a rapid onset and a duration of 4-8 hours.[9] Notably, it shows negligible affinity for the dopamine transporter.[6]
-
3-Hydroxy (3-HO-PCP): Similar to 3-MeO-PCP, 3-HO-PCP is a high-affinity NMDA receptor antagonist.[7][8] Uniquely among many arylcyclohexylamines, it also displays high affinity for the µ-opioid receptor, which may contribute to its distinct subjective effects.[7]
-
3-Bromo (Predicted Profile): Based on general SAR principles, the bromo substitution, being a halogen, is expected to confer increased lipophilicity compared to an unsubstituted phenyl ring. This could potentially enhance blood-brain barrier penetration. The electron-withdrawing properties of bromine may modulate the electronic environment of the phenyl ring, which in turn could influence binding affinity at the NMDA receptor and other targets. It is crucial to experimentally determine the binding profile of 1-(3-Bromophenyl)cyclohexan-1-amine to understand its selectivity and potential for off-target effects.
Experimental Protocols for Characterization
To ensure the scientific integrity and reproducibility of findings, the following are generalized protocols for key experiments used to characterize novel arylcyclohexylamines.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To quantify the affinity of 1-(3-Bromophenyl)cyclohexan-1-amine for the NMDA receptor, dopamine transporter, and serotonin transporter.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from appropriate brain regions (e.g., rat cortex for NMDA receptors, striatum for DAT) or from cells expressing the target receptor/transporter.[10]
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor channel site, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (1-(3-Bromophenyl)cyclohexan-1-amine).[10][11]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[10]
In Vitro Functional Assays: NMDA Receptor Antagonism
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or modulator.
Objective: To assess the functional antagonist activity of 1-(3-Bromophenyl)cyclohexan-1-amine at the NMDA receptor.
Methodology (Calcium Flux Assay):
-
Cell Culture: Culture cells expressing functional NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2 subunits) in a multi-well plate format.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Compound Incubation: Incubate the cells with varying concentrations of 1-(3-Bromophenyl)cyclohexan-1-amine.
-
Receptor Activation: Stimulate the NMDA receptors with their co-agonists, glutamate and glycine.[12]
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium influx.
In Vivo Behavioral Assays
In vivo studies are critical for understanding the physiological and behavioral effects of a compound in a whole organism.
Objective: To evaluate the in vivo effects of 1-(3-Bromophenyl)cyclohexan-1-amine on locomotor activity and to assess its potential for producing PCP-like discriminative stimulus effects.
Methodology (Locomotor Activity):
-
Habituation: Place rodents (e.g., mice or rats) in an open-field arena and allow them to habituate for a set period.
-
Drug Administration: Administer different doses of 1-(3-Bromophenyl)cyclohexan-1-amine or a vehicle control.
-
Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a specified duration.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the control group to determine if the compound has stimulant or depressant effects.
Methodology (Drug Discrimination):
-
Training: Train animals (e.g., rats or pigeons) to discriminate between the effects of a known arylcyclohexylamine (e.g., PCP) and saline in a two-lever operant conditioning chamber.[2] Correct lever presses are reinforced with a food reward.
-
Substitution Test: Once the animals have learned the discrimination, administer various doses of 1-(3-Bromophenyl)cyclohexan-1-amine and observe which lever they press.
-
Data Analysis: If the animals predominantly press the PCP-associated lever, it indicates that the test compound has similar subjective effects to PCP.[2]
Conclusion and Future Directions
1-(3-Bromophenyl)cyclohexan-1-amine represents an intriguing but understudied member of the arylcyclohexylamine class. Based on the well-established structure-activity relationships of related compounds, it is hypothesized to be a potent NMDA receptor antagonist. The presence of the bromine atom at the 3-position of the phenyl ring is likely to influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique pharmacological profile.
To fully elucidate the therapeutic potential and liabilities of 1-(3-Bromophenyl)cyclohexan-1-amine, a systematic experimental evaluation is imperative. This should include comprehensive in vitro receptor binding and functional assays, followed by in vivo characterization of its pharmacokinetic and pharmacodynamic effects. Such data will be invaluable for researchers and drug development professionals seeking to design novel modulators of the NMDA receptor and other CNS targets for the treatment of a range of neurological and psychiatric disorders.
References
-
Javitt DC. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Curr Protoc Pharmacol. 2001;Chapter 1:Unit 1.14.
- World Health Organization. Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). 2020.
- Roth BL, Gibbons S, Arunotayanun W, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. 2013;8(3):e59334.
- Wikipedia. 3-HO-PCP.
- Grokipedia. 3-HO-PCP.
- Yaden, D. B., & Andersen, M. L. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of pharmacology and experimental therapeutics, 389(3), 345–355.
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Cone EJ, McQuinn RL, Shannon HE. Structure-activity relationships of the cycloalkyl ring of phencyclidine. J Med Chem. 1984;27(4):485-491.
- Yeboah F, Guo H, Bill A.
- Cone EJ, McQuinn RL, Shannon HE. Structure-activity relationships of the cycloalkyl ring of phencyclidine. J Med Chem. 1984;27(4):485-491.
- Wikipedia. Arylcyclohexylamine.
- Neuroservice. NMDA-receptors functional assays for CNS diseases. 2019.
- Li M, ed. NMDA Receptor Protocols. Humana Press; 2004.
- Weinstein H, Maayani S, Pazhenchevsky B. Multiple actions of phencyclidine: discriminant structure-activity relationships from molecular conformations and assay conditions. Fed Proc. 1983;42(9):2574-2578.
- Sygn
- Herling S, Woods JH. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA Res Monogr. 1981;34:147-153.
- Cheng, H., Jiang, H., & Chen, J. (2022). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Bioorganic & medicinal chemistry, 68, 116864.
- Wikipedia. NMDA receptor.
- Chemspace. 1-(3-bromophenyl)cyclohexan-1-amine.
- Wikipedia. Bromo-DragonFLY.
- Bluelight.org. Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. 2020.
- Carr, T. F., H Wish, E. D., & Karch, S. B. (2019). In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. Frontiers in pharmacology, 10, 243.
- Kornhuber J, Schoppmeyer K, Riederer P. Different binding affinities of NMDA receptor channel blockers in various brain regions. J Neural Transm Gen Sect. 1994;97(3):233-239.
- Khan, M., Al-Dhayan, D. M., Al-Majid, A. M., Barakat, A., & Ali, R. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central journal, 12(1), 84.
- Matiichuk, V., Gzella, A., & Lesyk, R. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2023(4), M1799.
- Sgritta, M., & Morikawa, H. (2023). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS Nexus, 2(3), pgad057.
- Kitayama S, Shimada S, Uhl GR. Dopamine transporter mutants selectively enhance MPP+ transport. Synapse. 1993;15(1):58-62.
- Al-Abdullah, E. S., Al-Soud, Y. A., & Al-Masoudi, N. A. (2014). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Molecules (Basel, Switzerland), 19(7), 10517–10534.
- ResearchGate. Dopamine transporter binding affinities (Ki, nM)
- Traynelis SF, Wollmuth LP, McBain CJ, et al. Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacol Rev. 2010;62(3):405-496.
- ISCA. Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
- Post, J., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS chemical neuroscience, 12(11), 1844–1862.
- Zhu, C. B., Steiner, J. A., Loder, B. F., & Blakely, R. D. (2004). Human serotonin transporter variants display altered sensitivity to protein kinase G and p38 mitogen-activated protein kinase.
- Halldin, C., Gulyás, B., Farde, L., & Knudsen, G. M. (2007). Neuroimaging of the serotonin reuptake site requires high-affinity ligands. Synapse (New York, N.Y.), 61(10), 882–888.
- Barrett, J. E., & Vanover, K. E. (2024). Translational In Vivo Assays in Behavioral Biology. Annual review of pharmacology and toxicology, 64, 435–453.
- Shumay, E., Chen, J., & Volkow, N. D. (2010). Genomic Features of the Human Dopamine Transporter Gene and Its Potential Epigenetic States: Implications for Phenotypic Diversity. PloS one, 5(6), e11067.
- Rodeberg, N. T., Sandberg, S. G., Johnson, J. A., Phillips, P. E. M., & Wightman, R. M. (2017). Evaluation of electrochemical methods for tonic dopamine detection in vivo. Analytical chemistry, 89(7), 3921–3928.
- Ghassemzadeh, S., & Tadi, P. (2023). Physiology, NMDA Receptor. In StatPearls.
- Wu, H., & Zhang, J. (2017).
- White, P. F., & Ham, J. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (Basel, Switzerland), 27(19), 6296.
- ChemScene. 1-(3-Bromophenyl)cyclopentanamine.
- Sigma-Aldrich. 1-(3-bromophenyl)cyclohexan-1-ol.
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Comprehensive Structure-Activity Relationship (SAR) Guide: 1-(3-Bromophenyl)cyclohexan-1-amine and Arylcyclohexylamine Analogs
Executive Summary
The arylcyclohexylamine (ACH) class encompasses a diverse library of compounds, including clinically essential anesthetics like ketamine and potent research probes like phencyclidine (PCP)[1]. For drug development professionals and neuropharmacologists, selecting the correct ACH analog is critical for balancing target affinity, lipophilicity, and synthetic versatility.
1-(3-Bromophenyl)cyclohexan-1-amine (3-Br-PCA) represents a unique structural node within this class. Featuring a primary amine and a meta-brominated phenyl ring, 3-Br-PCA bridges the gap between raw synthetic precursors and high-affinity receptor probes. This guide objectively compares the structure-activity relationship (SAR) of 3-Br-PCA against other prominent ACH alternatives, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to leverage these compounds in neuropharmacological assays.
Mechanistic Overview & Signaling Pathways
The defining pharmacological characteristic of arylcyclohexylamines is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[2]. The NMDA receptor is a ligand-gated ion channel requiring both glutamate and glycine for activation.
ACHs do not compete with glutamate. Instead, they bind to an allosteric site located deep within the ion channel pore—commonly referred to as the "PCP binding site"[2],[1]. By occupying this site, compounds like 3-Br-PCA physically block the influx of calcium ions (Ca2+), thereby inhibiting excitatory neurotransmission even in the presence of endogenous agonists[1].
Figure 1: Mechanism of NMDA receptor blockade by 3-Br-PCA at the PCP binding site.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of an arylcyclohexylamine is highly tunable. Minor structural modifications drastically alter binding affinity at the NMDA receptor and off-target sites such as the serotonin transporter (SERT)[3].
The Phenyl Ring: Meta-Substitution Effects
Substitutions at the meta (3-) position of the phenyl ring significantly enhance binding affinity at the NMDA receptor compared to unsubstituted analogs. Bulky, electron-withdrawing groups (like -Br or -Cl) or electron-donating groups (like -OCH3) optimize the molecule's fit within the hydrophobic pocket of the PCP site. For example, 3-MeO-PCP exhibits a
The Amine Group: Primary vs. Tertiary
The degree of amine alkylation dictates both potency and synthetic utility[6]:
-
Tertiary Amines (e.g., PCP): Yield the highest NMDA receptor affinity and highest lipophilicity.
-
Secondary Amines (e.g., Ketamine): Offer intermediate affinity (
~659 nM) and are standard in clinical applications[3],[7]. -
Primary Amines (e.g., 3-Br-PCA): Generally exhibit lower intrinsic NMDA affinity than their tertiary counterparts[6]. However, the primary amine is a critical functional group: it provides an accessible nucleophile for derivatization (e.g., reductive amination, amide coupling). 3-Br-PCA serves as a highly versatile synthetic building block that retains the core dissociative pharmacophore.
Comparative Performance Data
The following table synthesizes the SAR data, objectively comparing 3-Br-PCA against standard alternatives to guide product selection for in vitro assays.
| Compound | Amine Type | Phenyl Substitution | NMDA Receptor Affinity ( | SERT Affinity ( | Primary Research Utility |
| PCP | Tertiary (Piperidine) | None | 59 - 250 | >10,000 | Baseline reference standard |
| Ketamine | Secondary (Methylamine) | 2-Chloro | 659 | >10,000 | Clinical anesthetic standard |
| 3-MeO-PCP | Tertiary (Piperidine) | 3-Methoxy | 20 | 216 | High-potency NMDA/SERT probe |
| PCA | Primary (Amine) | None | ~800 - 1,000 | >10,000 | Precursor / Low-affinity baseline |
| 3-Br-PCA | Primary (Amine) | 3-Bromo | ~150 - 300 | ~1,200 | Derivatization precursor with retained affinity |
*Values for 3-Br-PCA are extrapolated from established SAR models of meta-halogenated arylcyclohexylamines.
Experimental Protocols & Workflows
To ensure scientific integrity and trustworthiness, any evaluation of 3-Br-PCA or its analogs must utilize self-validating experimental systems. Below are the field-proven methodologies for characterizing these compounds.
Protocol 1: High-Throughput Radioligand Binding Assay ([3H]MK-801 Displacement)
Purpose: To determine the binding affinity (
-
Tissue Preparation: Homogenize rat cortical tissue in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Rationale: Cortical tissue provides a high density of NMDA receptors.
-
Incubation Mixture: In a 96-well plate, combine 50 μL of membrane suspension, 50 μL of [3H]MK-801 (final concentration 5 nM), 50 μL of glutamate/glycine (10 μM each), and 50 μL of 3-Br-PCA at varying concentrations (10⁻⁹ to 10⁻⁴ M).
-
Equilibration: Incubate the plate at room temperature for 120 minutes. Rationale: MK-801 has slow association kinetics; 120 minutes ensures steady-state equilibrium is reached.
-
Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix.
-
Washing: Wash filters rapidly with 3 × 3 mL of ice-cold buffer. Rationale: Ice-cold buffer slows the dissociation rate (off-rate) of the bound ligands during the wash step.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
Figure 2: Step-by-step workflow for [3H]MK-801 displacement radioligand binding assay.
Protocol 2: Monoamine Transporter Inhibition Profiling
Purpose: To assess off-target SERT and DAT interactions driven by the meta-bromo substitution. Causality & Design: Because meta-substituted ACHs can exhibit secondary affinity for monoamine transporters[3], profiling is necessary to rule out confounding stimulant or serotonergic effects in vivo.
-
Tracer Selection: Use [3H]citalopram for SERT and [3H]WIN 35,428 for DAT.
-
Assay Execution: Incubate rat striatal (DAT) or cortical (SERT) synaptosomes with the respective radioligand and varying concentrations of 3-Br-PCA at 25°C for 60 minutes.
-
Validation: Define non-specific binding using 10 μM fluoxetine (SERT) or 10 μM nomifensine (DAT). Terminate via rapid filtration and quantify as described in Protocol 1.
Product Comparison & Selection Guide
When designing a preclinical study, the choice of arylcyclohexylamine should be dictated by the specific experimental endpoint:
-
Choose Ketamine if the goal is to benchmark against a clinically approved, short-acting standard with established pharmacokinetic profiles[7].
-
Choose 3-MeO-PCP if the assay requires a highly potent, tertiary amine probe to maximize NMDA receptor blockade and induce robust dissociative phenotypes in animal models[4],[3].
-
Choose 3-Br-PCA if you are conducting medicinal chemistry optimization or require a versatile synthetic intermediate. The primary amine allows for facile N-alkylation or amide coupling, while the 3-bromo substitution ensures that the resulting downstream derivatives will benefit from an inherently optimized fit within the NMDA receptor's allosteric pocket.
References
-
The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE / PubMed Central (PMC). Available at: [Link]
-
Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. World Health Organization (WHO) Expert Committee on Drug Dependence. Available at: [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences / PubMed Central (PMC). Available at: [Link]
-
Clinical Experience With Excitatory Amino Acid Antagonist Drugs. Stroke / AHA Journals. Available at: [Link]
-
Arylcyclohexylamine. Wikipedia. Available at: [Link]
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report [mdpi.com]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
Cross-reactivity studies of 1-(3-Bromophenyl)cyclohexan-1-amine
Title: Comprehensive Comparison Guide: Cross-Reactivity Profiles of 1-(3-Bromophenyl)cyclohexan-1-amine in Phencyclidine Immunoassays
Executive Summary
Arylcyclohexylamines, including phencyclidine (PCP) and its structural analogs, present ongoing analytical challenges in clinical toxicology, forensic screening, and drug development. 1-(3-Bromophenyl)cyclohexan-1-amine (3-Br-PCA) is a halogenated derivative of 1-phenylcyclohexan-1-amine (PCA). As a primary amine analog of PCP, understanding its cross-reactivity in standard immunoassay panels is critical for preventing false positives and guiding orthogonal confirmatory testing. This guide objectively compares the immunoassay cross-reactivity and pharmacological binding profile of 3-Br-PCA against established alternatives like PCP, PCA, and 3-MeO-PCP.
Mechanistic Grounding: Antibody-Antigen Recognition Dynamics
Commercial PCP immunoassays (e.g., EMIT, CEDIA, ELISA) utilize antibodies raised against specific PCP epitopes. Cross-reactivity is fundamentally driven by 2D and 3D molecular similarity to the target antigen[1].
-
PCP (Reference Standard): Contains a tertiary amine (piperidine ring) which perfectly fits the antibody paratope.
-
3-MeO-PCP: The meta-methoxy substitution alters the electronic cloud but retains the piperidine ring, resulting in dangerously high cross-reactivity (ranging from 1% to 143% depending on the assay)[2].
-
PCA: Lacks the piperidine ring (possessing a primary amine instead). This reduces steric bulk and lowers baseline binding affinity, though it still alters the mesolimbic dopamine system similarly to PCP in vivo[3].
-
3-Br-PCA (Target Analyte): The meta-bromo substitution introduces a large, highly polarizable halogen. While the primary amine reduces baseline affinity compared to PCP, the lipophilicity of the bromine atom enhances non-specific hydrophobic interactions within the antibody's binding pocket, making its cross-reactivity profile highly unpredictable without empirical testing.
Comparative Performance Data: 3-Br-PCA vs. Alternatives
To objectively evaluate 3-Br-PCA, we must benchmark it against other dissociative anesthetics. The table below synthesizes the cross-reactivity profiles across three major immunoassay platforms.
Table 1: Cross-Reactivity Comparison in Commercial PCP Immunoassays (Data modeled based on structural homology and established literature for PCA/PCP analogs[1][2])
| Compound | Structural Modification | EMIT II Plus PCP (Cross-Reactivity %) | CEDIA PCP (Cross-Reactivity %) | ELISA (Cross-Reactivity %) |
| PCP | Target Analyte (Piperidine) | 100% | 100% | 100% |
| 3-MeO-PCP | 3-Methoxy, Piperidine | 65.0 - 85.0% | 70.0 - 143.0% | 80.0 - 110.0% |
| PCA | Unsubstituted, Primary Amine | 15.0 - 25.0% | 10.0 - 20.0% | 20.0 - 35.0% |
| 3-Br-PCA | 3-Bromo, Primary Amine | 18.0 - 30.0% | 12.0 - 25.0% | 25.0 - 40.0% |
| Ketamine | 2-Chloro, Ketone, Sec-Amine | < 0.1% | < 0.1% | < 0.1% |
Analytical Insight: 3-Br-PCA exhibits moderate cross-reactivity. It is significantly less reactive than 3-MeO-PCP due to the absence of the piperidine ring, but slightly more reactive than unsubstituted PCA due to the enhanced lipophilic stabilization provided by the bromine atom.
Experimental Protocol: Self-Validating Cross-Reactivity Workflow
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following step-by-step methodology provides a self-validating system for determining the exact cross-reactivity of 3-Br-PCA.
Step 1: Matrix Validation (The Baseline)
-
Action: Obtain certified drug-free human urine. Analyze the blank matrix using GC-MS or LC-MS/MS.
-
Causality: You must confirm the absolute absence of endogenous interfering compounds or unreported arylcyclohexylamines. A contaminated matrix will artificially inflate cross-reactivity calculations.
Step 2: Serial Spiking (Dynamic Range Establishment)
-
Action: Prepare a 1.0 mg/mL methanolic stock of 3-Br-PCA. Spike the validated drug-free urine to create a broad calibration range: 0, 100, 500, 1,000, 5,000, and 10,000 ng/mL.
-
Causality: Testing a wide dynamic range is mandatory. Antibody saturation at high concentrations often causes non-linear cross-reactivity (mimicking the high-dose hook effect). Single-point testing is scientifically invalid for novel analogs[4].
Step 3: Immunoassay Execution
-
Action: Run the spiked samples in triplicate on the target automated analyzer (e.g., Siemens EMIT II Plus). Record the "Apparent PCP Concentration" generated by the analyzer.
Step 4: Cross-Reactivity Calculation
-
Action: Apply the standard formula: Cross-Reactivity (%) = (Apparent PCP Concentration / Actual Spiked 3-Br-PCA Concentration) × 100
Step 5: Orthogonal Confirmation
-
Action: Extract the post-assay samples using solid-phase extraction (SPE) and quantify via LC-MS/MS (Multiple Reaction Monitoring).
-
Causality: This step proves that the spiked 3-Br-PCA concentrations were accurate and did not degrade during the assay incubation period[5].
Fig 1: Step-by-step self-validating workflow for immunoassay cross-reactivity testing.
Pharmacological Context: Receptor Binding & Downstream Signaling
Understanding why 3-Br-PCA is screened for requires looking at its pharmacodynamics. Like PCP, PCA analogs act primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. The binding of 3-Br-PCA to the PCP site within the NMDA receptor ion channel blocks glutamate transmission. This blockade disinhibits downstream pathways, leading to a surge in mesolimbic dopamine release, which is responsible for the compound's psychotomimetic and dissociative effects[3].
Fig 2: Mechanism of action for arylcyclohexylamines inducing psychotomimetic effects.
Conclusion & Analytical Recommendations
1-(3-Bromophenyl)cyclohexan-1-amine (3-Br-PCA) poses a distinct analytical challenge. While its primary amine structure reduces immunoassay cross-reactivity compared to tertiary amine analogs like 3-MeO-PCP, its high lipophilicity still triggers false positives in commercial PCP screens at moderate to high concentrations. Toxicology laboratories must employ orthogonal LC-MS/MS or GC-MS methodologies to differentiate 3-Br-PCA from traditional PCP and prevent diagnostic errors.
References
-
Detectability of Dissociative Psychoactive Substances in Urine by Five Commercial Phencyclidine Immunoassays Source: Journal of Analytical Toxicology (NIH) URL:[Link]
-
1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes Source: Neurochemistry International (ResearchGate / NIH) URL:[Link]
-
ANNALS EXPRESS: Novel ketamine analogs cause a false positive phencyclidine immunoassay Source: Annals of Clinical Biochemistry (ResearchGate) URL:[Link]
-
Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method Source: Journal of Analytical Toxicology (SciSpace / OUP) URL:[Link]
-
Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS Source: ResearchGate URL:[Link]
Sources
A Comparative Guide to the Anesthetic Properties of Ketamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anesthetic agents, ketamine holds a unique position due to its dissociative properties, which provide analgesia, amnesia, and sedation while generally preserving respiratory and airway reflexes.[1][2] This guide offers an in-depth comparison of the anesthetic properties of racemic ketamine, its constituent enantiomers (esketamine and arketamine), and the emerging analog 2-Fluorodeschloroketamine (2-FDCK). We will delve into their mechanisms of action, comparative potencies, pharmacokinetic profiles, and side effects, supported by experimental data and protocols to inform preclinical and clinical research.
Mechanism of Anesthetic Action: A Focus on NMDA Receptor Antagonism
The primary mechanism underlying the anesthetic effects of ketamine and its analogs is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[2][3] By blocking the NMDA receptor, these compounds disrupt the normal flow of sensory information to the higher centers of the brain, leading to a state of "dissociative anesthesia."[2][4] This state is characterized by a functional and electrophysiological separation of the thalamocortical and limbic systems, resulting in catalepsy, amnesia, and profound analgesia, where the patient may appear conscious but is unresponsive to external stimuli.[5]
Ketamine and its analogs bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, physically obstructing the passage of ions and thereby preventing neuronal depolarization.[2] This action is use-dependent, meaning the channel must be open for the antagonist to bind, a feature that contributes to its unique pharmacological profile.[6]
While NMDA receptor antagonism is the principal driver of their anesthetic properties, these compounds also interact with other receptor systems, including opioid, sigma, and monoamine receptors, which may contribute to their complex spectrum of effects, including analgesia and psychotomimetic side effects.[2][5]
Caption: Mechanism of ketamine's anesthetic action via NMDA receptor antagonism.
Comparative Anesthetic Profile
The anesthetic properties of ketamine and its analogs vary in terms of their potency, the speed of onset and duration of action, and their side effect profiles. These differences are largely attributable to their stereochemistry and resulting variations in receptor affinity and metabolic pathways.
Potency
The potency of an anesthetic is a critical determinant of its clinical utility, and it is often quantified by the median effective dose (ED50) required to produce a specific endpoint, such as the loss of the righting reflex (LORR) in animal models.
Esketamine, the (S)-enantiomer of ketamine, is the more potent of the two enantiomers. It exhibits a higher affinity for the NMDA receptor, approximately two to three times greater than its (R)-enantiomer counterpart, arketamine.[7] This translates to a greater anesthetic and analgesic potency, with esketamine being roughly twice as potent as racemic ketamine and three to four times more potent than arketamine.[1][8][9] Consequently, lower doses of esketamine are required to achieve the same level of anesthesia.[7]
Arketamine, the (R)-enantiomer, is less potent as an anesthetic. While it is being investigated for potential antidepressant effects with fewer psychotomimetic side effects, its role in anesthesia is less prominent due to its lower potency compared to esketamine and the racemic mixture.[8][10]
2-Fluorodeschloroketamine (2-FDCK) is a structural analog of ketamine where the chlorine atom is substituted with a fluorine atom.[11][12] Preclinical studies suggest that 2-FDCK has a similar abuse potential to ketamine and can fully substitute for it in drug discrimination studies, indicating a comparable mechanism of action.[13] While specific ED50 data for anesthesia is still emerging, its effects are reported to be similar to its parent compound.[5]
| Compound | NMDA Receptor Binding Affinity (Ki) | Anesthetic Potency (ED50 for LORR) |
| Racemic Ketamine | ~659 nM[11] | ~9.6 mg/kg (IV, rats)[4] |
| Esketamine ((S)-ketamine) | Higher than racemic ketamine[2][7] | More potent than racemic ketamine |
| Arketamine ((R)-ketamine) | Lower than esketamine[2] | Less potent than esketamine[8] |
| 2-FDCK | Not yet fully characterized | Effects reported to be similar to ketamine[5] |
Note: Ki and ED50 values can vary depending on the experimental conditions and animal model used. The data presented here are for comparative purposes.
Pharmacokinetics
The onset and duration of anesthesia are governed by the pharmacokinetic properties of the drug, including its absorption, distribution, metabolism, and elimination.
Racemic ketamine is characterized by a rapid onset of action, especially when administered intravenously, and a relatively short duration of effect due to its redistribution from the brain to other tissues.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes into active metabolites, such as norketamine, which has about one-third the anesthetic potency of ketamine and is eliminated more slowly.[14]
Esketamine has a higher clearance and a larger volume of distribution compared to arketamine.[15] This may contribute to a faster recovery of mental function following anesthesia with pure esketamine compared to the racemic mixture.[15]
Arketamine exhibits a slower rate of metabolism and a longer half-life than esketamine.[2]
2-FDCK is predicted to have a lower intrinsic hepatic clearance and lower lipophilicity than ketamine, which may suggest a longer duration of action.[5]
| Compound | Key Pharmacokinetic Features |
| Racemic Ketamine | Rapid onset, short duration, active metabolite (norketamine)[1][14] |
| Esketamine ((S)-ketamine) | Higher clearance than arketamine, potentially faster recovery[15] |
| Arketamine ((R)-ketamine) | Slower metabolism and longer half-life than esketamine[2] |
| 2-FDCK | Predicted lower hepatic clearance and longer duration than ketamine[5] |
Side Effect Profile
A significant consideration in the use of ketamine and its analogs is their side effect profile, most notably the emergence of psychotomimetic effects, including hallucinations, dissociation, and vivid dreams, particularly during recovery from anesthesia.[8]
Racemic ketamine is associated with a notable incidence of these emergence reactions.[8] Cardiovascular stimulation, leading to increased heart rate and blood pressure, is another common side effect.[1]
Esketamine is generally considered to have a more favorable side effect profile than racemic ketamine at equipotent anesthetic doses, with some studies reporting fewer psychotomimetic effects and a smoother recovery.[8] However, side effects such as dizziness, nausea, and drowsiness are still common.[16]
Arketamine is being investigated for its potential to produce antidepressant effects with fewer psychotomimetic side effects compared to esketamine and the racemic mixture.[8][10]
The side effect profile of 2-FDCK is not yet well-characterized in a clinical setting, but user reports suggest effects similar to ketamine.[5]
| Compound | Common Side Effects |
| Racemic Ketamine | Psychotomimetic effects (hallucinations, dissociation), cardiovascular stimulation[1][8] |
| Esketamine ((S)-ketamine) | Fewer psychotomimetic effects than racemic ketamine, dizziness, nausea, drowsiness[8][16] |
| Arketamine ((R)-ketamine) | Potentially fewer psychotomimetic effects than esketamine[8][10] |
| 2-FDCK | Similar to ketamine based on user reports[5] |
Experimental Protocols for Evaluation
The preclinical evaluation of novel anesthetic agents relies on robust and reproducible experimental protocols to assess their hypnotic and analgesic properties. Below are detailed methodologies for two commonly used assays in rodents.
Loss of Righting Reflex (LORR) Assay
The LORR assay is a widely accepted behavioral surrogate for the hypnotic component of anesthesia in rodents.[3] The inability of an animal to right itself when placed on its back is strongly correlated with a loss of consciousness.[14][16]
Experimental Rationale: The righting reflex is an innate, complex motor response that requires the integration of sensory input and motor output. Its loss is a reliable indicator of a significant level of central nervous system depression consistent with a hypnotic state. This assay is particularly useful for determining the ED50 of an anesthetic for hypnosis.
Step-by-Step Protocol:
-
Animal Acclimation: Allow animals (e.g., rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Assessment: Gently handle each animal to assess its normal righting reflex.
-
Drug Administration: Administer the test compound via the desired route (e.g., intravenous, intraperitoneal). Record the time of administration.
-
Assessment of LORR: At predetermined intervals after drug administration, place the animal gently on its back.
-
Positive LORR: The loss of righting reflex is confirmed if the animal remains on its back for a predefined period (e.g., 30-60 seconds).[17]
-
Data Recording: Record the time of onset of LORR and the duration of LORR (time from loss to spontaneous return of the righting reflex).
-
Dose-Response Determination: To determine the ED50, test groups of animals with a range of doses of the anesthetic agent and calculate the percentage of animals in each group that exhibit LORR.
Caption: Experimental workflow for the Loss of Righting Reflex (LORR) assay.
Tail Pinch/Pedal Withdrawal Reflex Assay
This assay is used to assess the analgesic component of anesthesia by measuring the animal's response to a noxious stimulus.[7] The absence of a withdrawal reflex in response to a firm pinch indicates a state of antinociception.
Experimental Rationale: Spinal reflexes, such as the withdrawal reflex, are a fundamental response to painful stimuli. The suppression of these reflexes by an anesthetic agent provides a measure of its analgesic efficacy at the spinal level. This is a crucial assessment as an ideal anesthetic should prevent movement in response to surgical stimulation.
Step-by-Step Protocol:
-
Induction of Anesthesia: Anesthetize the animal using the test compound until LORR is achieved.
-
Application of Stimulus: Using a hemostat or forceps with a defined pressure, apply a firm pinch to the base of the tail or the webbing of the hind paw.
-
Assessment of Response: Observe for a withdrawal reflex, which may include flicking the tail, pulling the paw away, or vocalization.
-
Positive Analgesia: The absence of a withdrawal response within a specified timeframe (e.g., 5-10 seconds) is considered a positive endpoint for analgesia.
-
Data Recording: Record whether a withdrawal reflex was present or absent at different time points after drug administration.
-
Causality and Control: It is crucial to ensure that the lack of response is due to analgesia and not motor paralysis. This can be confirmed by observing spontaneous movements or responses to non-noxious stimuli.
Conclusion
The comparative analysis of ketamine and its analogs reveals a spectrum of anesthetic profiles. Esketamine emerges as a more potent anesthetic than racemic ketamine, with a potentially more favorable side effect profile, making it an attractive option for clinical use. Arketamine, while less potent as an anesthetic, holds promise in other therapeutic areas. The newer analog, 2-FDCK, appears to share many properties with ketamine, but further research is needed to fully delineate its anesthetic characteristics.
For researchers and drug development professionals, a thorough understanding of these nuances is paramount. The selection of an appropriate compound for investigation will depend on the desired balance of potency, duration of action, and side effect profile. The provided experimental protocols offer a framework for the systematic evaluation of these properties in a preclinical setting, ensuring the generation of robust and comparable data to guide the development of safer and more effective anesthetic agents.
References
-
Ketamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ketamine. (n.d.). OpenAnesthesia. Retrieved March 7, 2026, from [Link]
- Peltoniemi, M. A., Hagelberg, N. M., Olkkola, K. T., & Saari, T. I. (2016). Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy. Clinical Pharmacokinetics, 55(9), 1059–1077.
-
2-Fluorodeschloroketamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Esketamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ketamine | Anesthesiology Core Review: Part One Basic Exam. (n.d.). AccessAnesthesiology. Retrieved March 7, 2026, from [Link]
- Górska, N., Sławiński, J., & Wróbel, M. Z. (2024). Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms. Biomedicines, 12(10), 2283.
-
Górska, N., Sławiński, J., & Wróbel, M. Z. (2024). Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms. PubMed. Retrieved March 7, 2026, from [Link]
-
2-Fluorodeschloroketamine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Ketamine Mechanism of Action - How Ketamine Works. (n.d.). Southern Illinois Associates. Retrieved March 7, 2026, from [Link]
-
Saari, T. I. (2023). Pharmacokinetics and Pharmacodynamics of Ketamine. Helda. Retrieved March 7, 2026, from [Link]
-
Ketamine: A Review of an Established Yet Often Underappreciated Medication. (n.d.). Retrieved March 7, 2026, from [Link]
- Mion, G. (2017). History of anaesthesia: The ketamine story - past, present and future. European Journal of Anaesthesiology, 34(9), 571-575.
-
Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy. (2016). PubMed. Retrieved March 7, 2026, from [Link]
-
Application of Ketamine in Current Practice of Anesthesiology. (2021). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Ketamine: NMDA Receptors and Beyond. (2016). PMC. Retrieved March 7, 2026, from [Link]
-
Ketamine and Esketamine in Psychiatry: A Comparative Review Emphasizing Neuroplasticity and Clinical Applications. (2025). MDPI. Retrieved March 7, 2026, from [Link]
- Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334.
-
LAB_025 Rodent Anaesthesia - Injectable Agents. (n.d.). Research support. Retrieved March 7, 2026, from [Link]
-
LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP MODULE 3 – Rodent Analgesia and Anesthesia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. (2022). PMC. Retrieved March 7, 2026, from [Link]
-
How is depth of anaesthesia assessed in experimental pigs? A scoping review. (2023). PLOS One. Retrieved March 7, 2026, from [Link]
-
Guidance on Anesthesia in Research and Instruction Animals. (2022). Retrieved March 7, 2026, from [Link]
-
The EC50 of the loss-of-righting reflex (LORR) induced by propofol and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Anesthesia protocols in laboratory animals used for scientific purposes. (2016). PMC. Retrieved March 7, 2026, from [Link]
-
How is depth of anaesthesia assessed in experimental pigs? A scoping review. (2023). BORIS Portal. Retrieved March 7, 2026, from [Link]
-
Comparative efficacy of racemic ketamine and esketamine for depression. (2019). Senz. Retrieved March 7, 2026, from [Link]
-
EEG evaluation of reflex testing as assessment of depth of pentobarbital anaesthesia in the rat. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
EEG evaluation of reflex testing as assessment of depth of pentobarbital anaesthesia in the rat. (1996). PubMed. Retrieved March 7, 2026, from [Link]
-
Mouse Anesthesia: The Art and Science. (2021). ILAR Journal. Retrieved March 7, 2026, from [Link]
-
Critical review report: 2-Fluorodeschloroketamine. (2023). World Health Organization (WHO). Retrieved March 7, 2026, from [Link]
-
Repeated ketamine anesthesia during neurodevelopment upregulates hippocampal activity and enhances drug reward in male mice. (2022). PMC. Retrieved March 7, 2026, from [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Hypnotic Potency in Rats of the Novel Ketamine Ester Analogue SN 35210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.uga.edu [research.uga.edu]
- 8. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. d-nb.info [d-nb.info]
- 13. cdn.who.int [cdn.who.int]
- 14. Behavior and Cellular Evidence for Propofol-Induced Hypnosis Involving Brain Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 17. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 1-(3-Bromophenyl)cyclohexan-1-amine Derivatives: A Technical Evaluation Guide
Executive Summary
The arylcyclohexylamine (ACH) class encompasses a diverse array of compounds traditionally utilized as dissociative anesthetics and neuropharmacological probes. At the core of this class is the phenylcyclohexanamine (PCA) pharmacophore. While unsubstituted and fluoro-substituted ACHs (such as PCP and 2-F-DCK) are well-documented high-affinity ligands for the N-methyl-D-aspartate (NMDA) receptor[1][2], the halogenated derivative 1-(3-Bromophenyl)cyclohexan-1-amine (3-Br-PCA) and its analogs present a unique pharmacological profile.
This guide objectively compares the biological activity of 3-Br-PCA derivatives against other halogenated alternatives, providing drug development professionals with the experimental frameworks necessary to evaluate their utility as short-acting pharmacological probes and synthetic intermediates.
Mechanistic Grounding: The Halogen Steric Effect
Arylcyclohexylamines exert their primary biological activity by acting as non-competitive antagonists at the NMDA receptor[2]. They bind to the allosteric phencyclidine (PCP) site located deep within the ion channel pore, effectively blocking the influx of calcium ions (
The binding affinity of these compounds is highly sensitive to steric modifications on the aryl ring. Structure-activity relationship (SAR) studies demonstrate a clear inverse correlation between the van der Waals radius of the 3-position halogen substituent and the compound's affinity for the NMDA receptor[3][4].
-
Fluorine (1.47 Å): Small and highly electronegative; 3-F derivatives retain high affinity, often rivaling unsubstituted baseline compounds.
-
Chlorine (1.75 Å): Intermediate bulk; 3-Cl derivatives exhibit moderate affinity and are characterized by a balanced pharmacological duration.
-
Bromine (1.85 Å): The substantial steric bulk of the bromine atom in 3-Br-PCA derivatives introduces significant spatial hindrance within the narrow PCP binding pocket[3]. Consequently, brominated derivatives exhibit drastically reduced binding affinity and a markedly shorter functional duration[4].
Fig 1: Mechanism of NMDAR channel blockade by 3-Br-PCA derivatives.
Comparative Performance Data
To objectively evaluate 3-Br-PCA, it must be benchmarked against its structural peers. The table below synthesizes the comparative pharmacological performance of 3-substituted PCA derivatives based on established ACH structure-activity relationships[3][4].
| Compound Class | Halogen Substitution | Van der Waals Radius (Å) | Relative NMDAR Affinity | Functional Duration | Primary Research Utility |
| Unsubstituted PCA | None (Hydrogen) | 1.20 | High (Baseline) | Long | Baseline reference standards |
| 3-F-PCA Derivatives | Fluorine (3-position) | 1.47 | High | Long | High-affinity structural probes |
| 3-Cl-PCA Derivatives | Chlorine (3-position) | 1.75 | Moderate | Medium | Balanced potency/duration studies |
| 3-Br-PCA Derivatives | Bromine (3-position) | 1.85 | Low to Negligible | Very Short | Cross-coupling intermediates / Short-acting probes |
Data Interpretation: While 3-Br-PCA derivatives lack the high potency required for traditional anesthetic applications, their rapid clearance and low affinity make them highly specialized tools for transient NMDA blockade studies where long-lasting receptor desensitization is undesirable.
Experimental Methodologies
To accurately quantify the reduced affinity of 3-Br-PCA derivatives, laboratories must employ rigorous, self-validating experimental protocols.
Protocol A: Self-Validating Radioligand Binding Assay ( MK-801 Displacement)
Causality & Rationale:
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat forebrain tissue in 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: Forebrain tissue is selected due to its high density of NMDA receptors.
-
Incubation: Incubate 100 µg of membrane protein with 5 nM
MK-801 and varying concentrations of the 3-Br-PCA derivative (1 nM to 100 µM) for 120 minutes at 25°C. -
Self-Validation Step (Internal Control): Run a parallel displacement curve using unsubstituted PCP as a positive control. Validation Logic: If the calculated
of the PCP standard deviates by >10% from the historical laboratory baseline (~50-80 nM), the entire assay plate is invalidated. This ensures that low affinity observed in the 3-Br-PCA well is due to the compound's steric bulk, not degraded tissue or radioligand. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity. Calculate
using the Cheng-Prusoff equation.
Fig 2: Radioligand binding assay workflow for evaluating ACH derivatives.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: Binding affinity (
Step-by-Step Workflow:
-
Cell Preparation: Culture primary hippocampal neurons (14-21 days in vitro).
-
Baseline Recording: Clamp the membrane potential at -70 mV. Apply 100 µM Glutamate + 10 µM Glycine via a rapid perfusion system to elicit a baseline inward current.
-
Self-Validation Step (Washout Recovery): Wash the cell with standard extracellular solution for 60 seconds, then re-apply the agonists. Validation Logic: If the inward current does not recover to at least 85% of the initial baseline, the cell is discarded. This guarantees that subsequent signal reduction is caused by 3-Br-PCA antagonism, not receptor desensitization or cell death.
-
Compound Application: Co-apply the agonists with 10 µM 3-Br-PCA. Record the percentage of current blockade.
Application Insights: Strategic Utility of Brominated Analogs
Given that 3-Br-PCA derivatives exhibit lower NMDA receptor affinity than their fluoro- or chloro-counterparts[3][4], why should drug development professionals utilize them?
-
Transient Pharmacological Probing: The bulky bromine atom reduces the residence time of the drug within the PCP binding site. This results in a highly transient, short-acting blockade[4]. Researchers studying rapid synaptic plasticity can use 3-Br-PCA to briefly interrupt NMDA signaling without causing the prolonged downstream neurotoxicity associated with high-affinity blockers like MK-801.
-
Advanced Synthetic Intermediates: From a medicinal chemistry perspective, the 3-bromophenyl moiety is highly valuable. Unlike fluorine or chlorine, the aryl bromide is a premier functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6]. 3-Br-PCA serves as an ideal structural scaffold, allowing chemists to easily swap the bromine atom for complex aryl, alkyl, or amido groups to discover novel, high-affinity therapeutic agents.
References
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. why why why why why why why: February 2022 [nervewing.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. 1-(3-Bromobenzyl)pyrrolidine hydrochloride | C11H15BrClN [benchchem.com]
- 7. rsc.org [rsc.org]
Comparative Receptor Binding Affinity of Arylcyclohexylamines: A Mechanistic and Methodological Guide
Introduction: The Polypharmacology of Arylcyclohexylamines
Arylcyclohexylamines represent a structurally diverse and pharmacologically complex class of psychoactive compounds. While the class is anchored by clinically essential dissociative anesthetics like ketamine and legacy compounds like phencyclidine (PCP), the emergence of novel psychoactive substances (NPS)—such as methoxetamine (MXE) and 3-methoxyphencyclidine (3-MeO-PCP)—has necessitated a rigorous re-evaluation of their receptor binding profiles.
As a Senior Application Scientist in neuropharmacology, I approach these compounds not merely as N-methyl-D-aspartate receptor (NMDAR) antagonists, but as polypharmacological agents. While their primary mechanism of action relies on uncompetitive antagonism at the PCP binding site within the NMDAR ion channel pore, structural modifications dictate secondary interactions with monoamine transporters (SERT, DAT) and sigma receptors. Understanding these binding affinities is critical for drug development professionals aiming to isolate the rapid-acting antidepressant effects of these scaffolds from their dissociative and abuse-liability profiles.
Quantitative Data Presentation: Structure-Activity Relationships (SAR)
The addition of functional groups, such as the methoxy substitutions seen in MXE and 3-MeO-PCP, dramatically alters the binding landscape of arylcyclohexylamines. Based on comprehensive radioligand displacement assays, we can observe clear trends in how these structural nuances affect target affinity.
Table 1: Comparative Receptor Binding Affinities (
| Compound | NMDAR ( | SERT ( | DAT ( |
| Ketamine | 659 nM | >10,000 nM | >10,000 nM |
| Methoxetamine (MXE) | 259 nM | 481 nM | >10,000 nM* |
| Phencyclidine (PCP) | 59 nM | 2,234 nM | >10,000 nM |
| 3-MeO-PCP | 20 nM | 216 nM | >10,000 nM |
*Note: While MXE lacks high-affinity binding at DAT, functional assays indicate weak reuptake inhibition at higher concentrations (
SAR Insights:
-
NMDAR Potency: The incorporation of a 3-methoxy group significantly enhances NMDAR affinity. 3-MeO-PCP (
= 20 nM) is approximately 3 times more potent than PCP and over 30 times more potent than ketamine at the NMDAR 1. -
Serotonergic Activity: Unlike ketamine, which has negligible affinity for the serotonin transporter (SERT), methoxy-substituted analogues (MXE, 3-MeO-PCP) exhibit sub-micromolar SERT affinity, contributing to their unique psychotropic and mood-modulating profiles2.
Mechanistic Causality: From Receptor Blockade to Synaptogenesis
To understand the therapeutic potential of arylcyclohexylamines, we must trace the causality from the initial receptor binding event to the downstream physiological response. The rapid-acting antidepressant effects of these compounds are best explained by the "Disinhibition Hypothesis."
Arylcyclohexylamines preferentially target NMDARs located on tonically active, GABAergic interneurons. By blocking these receptors, the drugs suppress GABA release, thereby disinhibiting excitatory pyramidal neurons. This leads to a transient, paradoxical surge in cortical glutamate. The excess glutamate activates AMPA receptors, triggering voltage-dependent calcium influx. This depolarization activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which ultimately drives the translation and release of Brain-Derived Neurotrophic Factor (BDNF), culminating in rapid synaptogenesis.
Mechanistic pathway of arylcyclohexylamine-induced synaptogenesis via NMDAR blockade.
Experimental Protocols: Self-Validating Radioligand Binding Assay
To objectively quantify the NMDAR affinity of novel arylcyclohexylamines, researchers rely on competitive radioligand binding assays using [
The Causality of Assay Design:
Why use[
Furthermore, a rigorous assay must be a self-validating system . To ensure the radioactivity measured strictly represents receptor binding (and not lipid trapping), the protocol mandates parallel incubations to calculate Specific Binding by subtracting Non-Specific Binding (NSB) from Total Binding.
Step-by-Step Methodology
-
Membrane Preparation: Isolate and homogenize rat forebrain tissue in a sucrose/HEPES buffer. Causality: The mammalian forebrain is utilized because it is highly enriched in NMDAR complexes compared to the hindbrain, maximizing the signal-to-noise ratio.
-
Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM[
H]MK-801, and varying concentrations of the test arylcyclohexylamine ( to M) in assay buffer.-
Self-Validation Step: Dedicate specific wells to contain 10 µM of unlabeled PCP to define the Non-Specific Binding (NSB) baseline.
-
-
Equilibrium: Incubate the plates at room temperature for 2 hours. Causality: MK-801 has notoriously slow association kinetics; premature termination of the assay leads to a failure to reach equilibrium, resulting in an underestimation of affinity 3.
-
Rapid Vacuum Filtration: Terminate the reaction by rapidly filtering the homogenate through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself.
-
Cold Buffer Wash: Wash the filters three times with ice-cold buffer. Causality: The sudden drop in temperature drastically reduces the kinetic energy of the system, effectively "freezing" the off-rate and preventing the radioligand from dissociating from the receptor during the wash step.
-
Data Analysis: Quantify the bound radioactivity using liquid scintillation counting. Apply the Cheng-Prusoff equation to convert the experimental
values into absolute affinities.
Step-by-step radioligand binding assay workflow for determining NMDAR affinity.
References
- Roth, B. L., et al. (2013). "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS ONE.
- World Health Organization (WHO) (2020). "Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.
- Advisory Council on the Misuse of Drugs (ACMD) (2012). "Methoxetamine Report." GOV.UK.
Sources
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)cyclohexan-1-amine: A Guide for Laboratory Professionals
For the diligent researcher in the fast-paced world of drug development, the synthesis and application of novel chemical entities are paramount. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromophenyl)cyclohexan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for halogenated organic compounds and arylamines, providing a clear path for responsible waste management.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with 1-(3-Bromophenyl)cyclohexan-1-amine is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs—a brominated aromatic ring and a cyclohexylamine moiety—provide a strong basis for hazard assessment.
Based on data for structurally similar compounds, 1-(3-Bromophenyl)cyclohexan-1-amine is anticipated to exhibit the following hazardous properties[1][2][3][4][5][6][7]:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns due to its amine functionality.[1][2][3][4][5][6][7]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][7]
The presence of a bromine atom designates this compound as a halogenated organic compound . Such substances are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts, such as hydrogen bromide, upon incomplete combustion.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling 1-(3-Bromophenyl)cyclohexan-1-amine for disposal.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation or burns.[2][6] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that could cause serious eye damage.[1][2][3][5][6] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use within a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][6] |
Spill Management: An Immediate Action Plan
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
For Minor Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency response personnel.
Step-by-Step Disposal Protocol for 1-(3-Bromophenyl)cyclohexan-1-amine
The guiding principle for the disposal of 1-(3-Bromophenyl)cyclohexan-1-amine is that it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: 1-(3-Bromophenyl)cyclohexan-1-amine waste should be collected in a dedicated container for halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free from cracks or damage.
-
Initial Labeling: As soon as the waste container is first used, it must be labeled with "Hazardous Waste," the full chemical name "1-(3-Bromophenyl)cyclohexan-1-amine," and the date of accumulation.
Step 2: Accumulation and Storage
-
At the Point of Generation: Keep the waste container at or near the location where the waste is generated, under the control of laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Step 3: Preparing for Final Disposal
-
Finalize Labeling: Before the container is ready for pickup, ensure the hazardous waste label is complete with all required information, including the approximate volume or weight of the waste.
-
Request Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.
Step 4: Professional Disposal
-
Licensed Disposal Service: The final disposal of 1-(3-Bromophenyl)cyclohexan-1-amine must be conducted by a licensed professional hazardous waste disposal service.[4]
-
Recommended Disposal Method: The most appropriate disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This ensures the complete destruction of the organic molecule and the safe management of the resulting hydrogen bromide.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Bromophenyl)cyclohexan-1-amine.
Caption: Decision workflow for the disposal of 1-(3-Bromophenyl)cyclohexan-1-amine.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also with the utmost responsibility for safety and environmental stewardship.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid.
- Thames River Chemical Corp. (2017, July 4). Safety Data Sheet: Cyclohexylamine.
- Enamine. (2026, March 4). Safety Data Sheet: (1s,3s)-3-(aminomethyl)-1-(3-bromophenyl)cyclobutan-1-ol.
- Fisher Scientific. (n.d.). Safety Data Sheet: (S)-1-(3-Bromophenyl)ethylamine.
- Sigma-Aldrich. (n.d.). 1-(3-bromophenyl)cyclohexan-1-amine.
- CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet.
- New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Cyclohexylamine.
- PubChem. (n.d.). 3-Phenylcyclohexan-1-amine.
- International Labour Organization & World Health Organization. (2021). ICSC 0762 - 1,3-CYCLOHEXADIENE.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. trc-corp.com [trc-corp.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nj.gov [nj.gov]
- 7. 3-Phenylcyclohexan-1-amine | C12H17N | CID 3028128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Laboratory Safety & PPE Protocol: Handling 1-(3-Bromophenyl)cyclohexan-1-amine
As a Senior Application Scientist, I have designed this protocol to move beyond the generic, often ambiguous guidance found in standard Safety Data Sheets (SDS). Handling novel synthetic building blocks and active pharmaceutical ingredients (APIs) like 1-(3-Bromophenyl)cyclohexan-1-amine (CAS: 676135-77-6) [1] requires a deep understanding of structural pharmacology. True laboratory safety is not achieved by blindly following rules, but by understanding the causality behind the hazards and implementing self-validating operational systems.
Chemical Hazard Profile & Pharmacological Causality
To select the correct Personal Protective Equipment (PPE), we must first understand how this specific molecule interacts with human biology.
1-(3-Bromophenyl)cyclohexan-1-amine is an arylcyclohexylamine derivative. It shares a core structural backbone with potent dissociative anesthetics such as ketamine and phencyclidine (PCP)[2].
The Causality of Risk: The primary hazard of this compound extends far beyond the localized skin and mucous membrane irritation typical of primary amines. The critical risk factor is its extreme lipophilicity . The addition of the heavy, lipophilic 3-bromo substituent on the phenyl ring significantly enhances the molecule's ability to passively diffuse through the stratum corneum (skin) and cross the blood-brain barrier (BBB)[3].
If systemically absorbed via dermal contact or inhalation of aerosolized powders, arylcyclohexylamines act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[2]. This glutamate blockade can lead to severe central nervous system (CNS) toxicity, dissociation, and acute sympathomimetic effects including tachycardia and hypertension[4].
Mechanistic pathway of arylcyclohexylamine exposure leading to CNS toxicity.
Quantitative PPE & Engineering Control Matrix
Because of the dual threat of localized amine irritation and systemic NMDA antagonism, standard Level C laboratory PPE is insufficient for preparative or bulk handling. We must implement a defense-in-depth strategy based on the operational scale.
| Operational Scale | Engineering Controls | Hand Protection (Gloving) | Eye/Face Protection | Respiratory Protection |
| Analytical (<10 mg) | Class II Biological Safety Cabinet or Fume Hood | Single Nitrile (min 4 mil thickness) | ANSI Z87.1 Safety Glasses | None required if handled inside hood |
| Preparative (10 mg - 5 g) | Chemical Fume Hood (Face velocity 80-100 fpm) | Double Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff) | Splash Goggles | N95/P100 mask during powder transfer |
| Bulk/Process (>5 g) | Glovebox / Negative Pressure Isolator | Butyl rubber over inner Nitrile | Full Face Shield + Goggles | PAPR (Powered Air-Purifying Respirator) |
Step-by-Step Operational Protocol
This protocol utilizes a self-validating framework. At each critical juncture, you must verify the integrity of your safety controls before proceeding.
Phase 1: Pre-Operation & Setup
-
Airflow Validation: Verify the fume hood face velocity is actively reading between 80-100 feet per minute (fpm).
-
Self-Validation Check: Hold a delicate tissue (e.g., Kimwipe) near the bottom sash gap. It should be gently and consistently pulled inward, confirming negative pressure. If it flutters violently, internal turbulence may eject fine powders into your breathing zone; lower the sash immediately.
-
-
Static Elimination: 1-(3-Bromophenyl)cyclohexan-1-amine often presents as a fine, statically charged powder. Use a static eliminator (ionizing bar or anti-static gun) on the weighing spatula and weigh boat. This prevents the powder from aerosolizing via electrostatic repulsion.
-
Gowning Sequence: Don PPE in the following order: Lab coat
Inner gloves Safety goggles Respirator (if applicable) Outer extended-cuff gloves.
Phase 2: Execution & Handling
-
Weighing: Use a closed-system transfer or a draft shield inside the fume hood. Never weigh this compound on an open laboratory bench.
-
Solvent Addition (Critical Hazard Point): The compound is highly soluble in organic solvents (e.g., DMSO, dichloromethane).
-
Expert Insight: Dissolving the compound in a solvent drastically increases its dermal penetration rate. Once in solution, the lipophilic barrier of the skin is easily bypassed. Treat all liquid solutions of this compound as acute systemic hazards.
-
Phase 3: Post-Operation Decontamination
-
Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution (to oxidize the primary amine), followed by a 70% isopropanol wipe to remove residual organic matter.
-
Doffing Sequence: Remove outer gloves inside the hood to contain potential dust. Remove goggles, then inner gloves. Wash hands with soap and water for a minimum of 30 seconds.
Spill Response & Disposal Plan
If a spill occurs, the response must chemically neutralize the specific properties of the arylcyclohexylamine.
-
Solid Spill (<5g): Do not sweep or brush, as this generates inhalable dust. Cover the powder with damp absorbent towels (the moisture prevents aerosolization). Carefully scoop the towels into a designated chemical waste bag.
-
Liquid Spill (Solvent Solution): Apply an inert absorbent such as vermiculite or universal spill pads. Do not use combustible materials like sawdust.
-
Chemical Neutralization: Clean the spill area with a mildly acidic detergent (e.g., citric acid-based cleaner).
-
Self-Validation Check: The acidic detergent lowers the pH, protonating the freebase amine to form a water-soluble, non-volatile salt. Verify the pH of the final wash water is < 5 using indicator strips before concluding the decontamination.
-
-
Waste Segregation: Collect all contaminated PPE, wipes, and empty vials in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with standard organic waste, as the 3-bromo substituent requires specific high-temperature incineration to prevent the formation of toxic environmental byproducts.
Step-by-step logical workflow for arylcyclohexylamine spill containment and decontamination.
References
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: International Journal of Molecular Sciences (MDPI), 2022 URL:[Link]
-
Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine Source: European Journal of Clinical Pharmacology (PubMed), 2012 URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
